4-(3-Fluorophenyl)pyridin-2-amine
Description
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Properties
IUPAC Name |
4-(3-fluorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-10-3-1-2-8(6-10)9-4-5-14-11(13)7-9/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKZJXNYODMJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"4-(3-Fluorophenyl)pyridin-2-amine" chemical properties
An In-depth Technical Guide to 4-(3-Fluorophenyl)pyridin-2-amine: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic aromatic amine that has emerged as a critical building block in modern medicinal chemistry. Its structure, which combines a 2-aminopyridine core with a 3-fluorophenyl substituent, provides a unique combination of chemical reactivity and physicochemical properties. The 2-aminopyridine moiety is a well-established pharmacophore capable of forming key hydrogen bond interactions with biological targets, while the fluorophenyl group can enhance metabolic stability, binding affinity, and membrane permeability through favorable electronic and lipophilic contributions.[1][2] Consequently, this compound serves as a pivotal intermediate in the synthesis of a wide array of bioactive molecules, particularly in the development of targeted therapies such as kinase inhibitors for oncology and agents for neurological disorders.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are fundamental to its handling, reactivity, and role in molecular design.
Core Properties
A summary of the key physicochemical data is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1159815-31-2 | [2] |
| Molecular Formula | C₁₁H₉FN₂ | [2] |
| Molecular Weight | 188.20 g/mol | [2] |
| Appearance | Typically an off-white to yellow or brown solid | - |
| Storage | 2-8°C, under dry and sealed conditions | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and fluorophenyl rings. The protons on the pyridine ring will appear as doublets and doublets of doublets, while the fluorophenyl protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The amine (-NH₂) protons typically appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will display 11 distinct signals corresponding to each carbon atom. The carbon atoms bonded to fluorine or nitrogen will show characteristic chemical shifts. For instance, the C-F bond will result in a large coupling constant (¹JCF).[3]
-
¹⁹F NMR: The fluorine NMR spectrum provides a simple and direct method for confirming the presence of the fluorine atom, typically showing a single resonance with splitting dictated by adjacent protons.[3][4]
-
Mass Spectrometry (MS): The ESI-MS spectrum would show a prominent [M+H]⁺ ion at m/z 189.20.
Synthesis and Manufacturing
The synthesis of this compound typically involves modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. The Suzuki-Miyaura coupling is a premier choice for constructing the C-C bond between the pyridine and phenyl rings.[5][6]
Synthetic Workflow: Suzuki-Miyaura Coupling
A common and robust strategy involves the palladium-catalyzed cross-coupling of a 4-halopyridin-2-amine with (3-fluorophenyl)boronic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis via Suzuki-Miyaura coupling.[6][7]
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-2-aminopyridine (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to reflux (e.g., 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Causality in Experimental Choices:
-
Palladium Catalyst: Palladium complexes are uniquely effective at catalyzing the transmetalation and reductive elimination steps required for C-C bond formation.[6]
-
Base: The base (K₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation to the palladium center.
-
Inert Atmosphere: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Chemical Reactivity and Derivatization
The reactivity of this compound is dominated by the nucleophilic 2-amino group and the pyridine ring, which can be further functionalized.
-
N-Acylation/N-Sulfonylation: The primary amine at the C2 position is a strong nucleophile and readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides.
-
N-Alkylation: The amino group can be alkylated using alkyl halides, although care must be taken to control the degree of alkylation (mono- vs. di-alkylation).
-
Buchwald-Hartwig Amination: The amine can participate in further cross-coupling reactions with aryl halides to generate more complex diarylamine structures.[8][9]
-
Pyridine Ring Functionalization: The pyridine nitrogen can be quaternized, and the ring itself can undergo electrophilic substitution, although it is generally deactivated towards this type of reaction.
Caption: Key reactivity pathways of this compound.
Applications in Research and Drug Discovery
The primary application of this compound is as a scaffold in medicinal chemistry. Its structural motifs are frequently found in potent and selective inhibitors of various protein kinases, which are crucial targets in cancer therapy.[2]
-
Kinase Inhibitors: The 2-aminopyridine core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The 3-fluorophenyl group often occupies a hydrophobic pocket, with the fluorine atom potentially forming favorable interactions or blocking undesirable metabolism.[2]
-
Neurological Disorders: This scaffold is also used to develop molecules targeting the central nervous system (CNS).[2] The modest size and potential to cross the blood-brain barrier make it a valuable starting point for designing drugs for conditions like depression and other neurological diseases.[10][11]
-
Antimicrobial Agents: The incorporation of fluorine into heterocyclic structures has been shown to enhance antimicrobial and antifungal activity, suggesting potential applications in developing new anti-infective agents.[1][12]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling this compound.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood.[13] Avoid breathing dust, fumes, or vapors.[14] Avoid contact with skin, eyes, and clothing.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials and sources of ignition.[2][13]
-
Toxicity: While specific toxicity data for this compound is limited, aminopyridines as a class are known to be acutely toxic and can be absorbed through the skin.[11] Compounds of this type may cause skin, eye, and respiratory irritation.[14][15]
Conclusion
This compound stands out as a high-value intermediate for the synthesis of complex, biologically active molecules. Its well-defined physicochemical properties, accessible synthesis via robust cross-coupling reactions, and versatile reactivity make it an indispensable tool for medicinal chemists. Its proven utility in constructing kinase inhibitors and other therapeutic agents ensures its continued importance in the landscape of modern drug discovery and development.
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The Strategic Intermediate: A Technical Guide to 4-(3-Fluorophenyl)pyridin-2-amine in Modern Drug Discovery
Introduction: In the landscape of modern medicinal chemistry, the strategic design and synthesis of molecular intermediates are paramount to the successful development of novel therapeutics. 4-(3-Fluorophenyl)pyridin-2-amine (CAS Number: 1159815-31-2), a substituted aminopyridine, has emerged as a critical building block, particularly in the synthesis of highly selective kinase inhibitors. Its unique structural features, including the fluorine-substituted phenyl ring and the aminopyridine core, provide a versatile scaffold for creating potent and specific interactions with biological targets. This technical guide provides an in-depth analysis of this compound, from its synthesis to its pivotal role in the development of next-generation therapeutics for inflammatory diseases.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 1159815-31-2 | [1] |
| Molecular Formula | C₁₁H₉FN₂ | [1] |
| Molecular Weight | 188.20 g/mol | [1] |
| Appearance | Off-white to yellow solid | [2] |
| Storage | 2-8°C, under inert gas | [2] |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be achieved through several modern synthetic methodologies. A plausible and efficient route involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig amination. These methods offer high yields and good functional group tolerance, making them ideal for the construction of this key intermediate.
Conceptual Synthetic Workflow (Suzuki-Miyaura Coupling)
A likely synthetic strategy involves the Suzuki-Miyaura coupling of a boronic acid derivative with a halogenated pyridine. This approach allows for the direct formation of the carbon-carbon bond between the pyridine and phenyl rings.
Caption: Conceptual workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling
The following protocol outlines a generalized procedure for the synthesis of this compound. Researchers should optimize specific conditions based on available laboratory equipment and reagents.
-
Reaction Setup: In a flame-dried round-bottom flask, combine 2-amino-4-chloropyridine (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (2.0 eq).
-
Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Causality in Experimental Choices: The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high catalytic activity and yield in Suzuki-Miyaura reactions.[3][4] The base is essential for the activation of the boronic acid, while the solvent system is chosen to ensure the solubility of both organic and inorganic reagents.
Pivotal Role in the Synthesis of IRAK4 Inhibitors: The Case of Zimlovisertib (PF-06650833)
A significant application of this compound is its use as a key intermediate in the synthesis of Zimlovisertib (PF-06650833), a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][5] IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and are implicated in a variety of inflammatory and autoimmune diseases.[6][7]
Zimlovisertib has shown promise in clinical trials for the treatment of diseases such as rheumatoid arthritis and lupus.[5][7] The synthesis of this complex molecule relies on the strategic incorporation of the this compound scaffold.
Caption: The role of this compound in the convergent synthesis of Zimlovisertib.
Mechanism of Action: Inhibition of the IRAK4 Signaling Pathway
IRAK4 acts as a master kinase at the apex of the MyD88-dependent signaling cascade.[6] Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex where it phosphorylates and activates IRAK1. This initiates a downstream signaling cascade leading to the activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7]
Zimlovisertib, synthesized from this compound, is a potent inhibitor of the kinase activity of IRAK4.[5] By binding to the ATP-binding site of IRAK4, it prevents the phosphorylation of its substrates, thereby blocking the entire downstream inflammatory cascade.[8] This targeted inhibition offers a promising therapeutic strategy for a range of autoimmune and inflammatory disorders.[7]
Caption: The IRAK4 signaling pathway and the inhibitory action of Zimlovisertib.
Biological Activity and Data
The development of Zimlovisertib, facilitated by the use of this compound, has yielded a compound with impressive potency and selectivity for IRAK4.
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| Zimlovisertib (PF-06650833) | IRAK4 | Cell-based assay | 0.2 | [5] |
| Zimlovisertib (PF-06650833) | IRAK4 | PBMC assay | 2.4 | [5] |
The high potency of Zimlovisertib in cellular and peripheral blood mononuclear cell (PBMC) assays underscores its potential as an effective therapeutic agent. The selectivity of Zimlovisertib for IRAK4 over other kinases is a critical attribute, minimizing the potential for off-target effects and improving its safety profile.[5]
Conclusion
This compound stands as a testament to the importance of strategic intermediate design in modern drug discovery. Its unique chemical architecture has enabled the synthesis of Zimlovisertib, a highly potent and selective IRAK4 inhibitor with significant therapeutic potential for a range of inflammatory and autoimmune diseases. The journey from this key intermediate to a clinical candidate highlights the intricate interplay of synthetic chemistry, medicinal chemistry, and molecular biology. As our understanding of disease pathways deepens, the demand for such well-designed molecular building blocks will undoubtedly continue to grow, paving the way for the next generation of targeted therapies.
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]
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SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
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Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]
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IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry. [Link]
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5UIS: Crystal structure of IRAK4 in complex with compound 12. RCSB PDB. [Link]
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Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry. [Link]
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Synthesis General Procedures. Royal Society of Chemistry. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. [Link]
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The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. Arthritis & Rheumatology. [Link]
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Identification and Optimisation of a Pyrimidopyridone Series of IRAK4 Inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters. [Link]
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N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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3cgf: IRAK-4 Inhibitors (Part II)- A structure based assessment of imidazo[1,2-a]pyridine binding. PDBj. [Link]
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Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. International Journal of Molecular Sciences. [Link]
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"4-(3-Fluorophenyl)pyridin-2-amine" spectroscopic data (NMR, MS)
An In-Depth Technical Guide to the Spectroscopic Profile of 4-(3-Fluorophenyl)pyridin-2-amine
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound (CAS No. 186406-39-3). In the absence of a complete, published experimental dataset for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), supported by empirical data from structurally analogous compounds, to predict and interpret its characteristic spectral features. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for the structural verification and analysis of this and related bi-aryl amine compounds.
Introduction and Molecular Structure
This compound is a heterocyclic aromatic amine featuring a 2-aminopyridine core linked to a 3-fluorophenyl substituent at the 4-position. Compounds of this class are prevalent in medicinal chemistry and materials science, making unambiguous structural characterization paramount. Spectroscopic techniques such as NMR and MS are indispensable tools for this purpose, providing detailed information about the molecular framework, connectivity, and electronic environment of the atoms.
This guide will detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra and the anticipated electron ionization mass spectrometry (EI-MS) fragmentation patterns. The analysis explains the causal relationships between the molecular structure and the resulting spectral data, providing a reliable reference for researchers synthesizing or working with this compound.
To facilitate a clear discussion, the following atom numbering scheme will be used throughout this guide.
Caption: Atom numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information for the structural elucidation of organic molecules in solution. The analysis below is based on spectra typically recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the carbon spectrum with proton decoupling. Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR: Acquire the fluorine spectrum, which typically requires no special parameters beyond referencing.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the amino protons, the three protons on the pyridine ring, and the four protons on the fluorophenyl ring.
-
Amino Protons (-NH₂): A broad singlet is expected, typically in the range of δ 4.5-5.5 ppm in CDCl₃. Its chemical shift is concentration-dependent and the signal can exchange with D₂O.
-
Pyridine Protons (H3, H5, H6):
-
H6: This proton is ortho to the ring nitrogen and is expected to be the most downfield of the pyridine protons, appearing as a doublet around δ 8.0-8.2 ppm, coupled to H5.[1]
-
H3 & H5: These protons are adjacent to the bulky phenyl substituent and the amino group, respectively. They will appear in the aromatic region, likely between δ 6.5 and 7.0 ppm. H3 will be a singlet (or a very narrowly split doublet due to long-range coupling), while H5 will be a doublet coupled to H6. The electron-donating amino group at C2 will shield the adjacent H3 proton, shifting it upfield relative to unsubstituted pyridine.[2]
-
-
Fluorophenyl Protons (H2', H4', H5', H6'): These protons will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The signals are expected between δ 7.0-7.6 ppm.
-
H2' and H6': These protons will be significantly influenced by both their proximity to the pyridine ring and their coupling to the fluorine atom.
-
H4' and H5': These protons will also show complex multiplets due to H-H and H-F couplings.
-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |
| -NH ₂ | 4.5 - 5.5 | br s | N/A |
| H6 | 8.0 - 8.2 | d | J(H6-H5) ≈ 5-6 |
| H2', H4', H5', H6' | 7.0 - 7.6 | m | H-H and H-F couplings |
| H5 | 6.8 - 7.0 | d | J(H5-H6) ≈ 5-6 |
| H3 | 6.5 - 6.7 | s | N/A |
Table 1: Predicted ¹H NMR data for this compound.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, as all carbon atoms are in unique chemical environments. A key diagnostic feature is the presence of carbon-fluorine (C-F) coupling, which splits the signals of the carbons in the fluorophenyl ring.[3]
-
Pyridine Carbons:
-
C2 & C4: These carbons, bonded to nitrogen and the phenyl group respectively, will be significantly downfield. C2, attached to the amino group, is expected around δ 158-160 ppm. C4, attached to the phenyl ring, is expected around δ 148-150 ppm.
-
C6: This carbon, ortho to the ring nitrogen, will also be downfield, anticipated around δ 147-149 ppm.
-
C3 & C5: These carbons will be the most upfield of the pyridine ring carbons, expected in the δ 105-115 ppm range.
-
-
Fluorophenyl Carbons:
-
C3': The carbon directly attached to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz.[4][5] It is expected to be the most downfield of the phenyl carbons due to the direct electronegative effect of fluorine, around δ 161-164 ppm.
-
C1', C2', C4', C5', C6': The remaining phenyl carbons will appear as doublets or triplets (due to overlapping doublets of doublets) with smaller coupling constants (²JCF, ³JCF, ⁴JCF) typically ranging from 2-25 Hz.[4]
-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F) | Expected Coupling Constant (J, Hz) |
| C3' | 161 - 164 | d | ¹JCF ≈ 240-250 |
| C2 | 158 - 160 | s | - |
| C4 | 148 - 150 | s | - |
| C6 | 147 - 149 | s | - |
| C1' | 140 - 142 | d | ³JCF ≈ 8-10 |
| C5' | 129 - 131 | d | ³JCF ≈ 8-10 |
| C4' | 122 - 124 | d | ⁴JCF ≈ 2-4 |
| C6' | 115 - 117 | d | ²JCF ≈ 20-25 |
| C2' | 113 - 115 | d | ²JCF ≈ 20-25 |
| C5 | 110 - 112 | s | - |
| C3 | 106 - 108 | s | - |
Table 2: Predicted ¹³C NMR data for this compound.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum offers a highly sensitive probe for the fluorine-containing part of the molecule. It is expected to show a single signal for the fluorine atom at C3'.
-
Chemical Shift: For a fluorine on an aromatic ring, the chemical shift is typically in the range of δ -110 to -115 ppm (relative to CFCl₃).
-
Multiplicity: The signal will be a multiplet, likely a triplet of triplets or a more complex pattern, due to coupling with the two ortho protons (H2', H4') and the two meta protons (H5', H6').
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a high-energy technique that causes fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or following separation by Gas Chromatography (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV to generate the molecular ion and subsequent fragments.
-
Detection: Scan a mass range appropriate for the compound (e.g., m/z 40-250) to detect the molecular ion and all significant fragment ions.
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₁₁H₉FN₂. Its monoisotopic mass is 188.0750 g/mol .
-
Molecular Ion (M⁺•): A prominent molecular ion peak is expected at m/z 188 . According to the nitrogen rule, a molecule with an even number of nitrogen atoms (two in this case) will have an even nominal mass, which is consistent.[6]
-
Key Fragmentation Pathways: Aromatic systems are relatively stable, leading to a significant molecular ion peak. Key fragmentations are expected to involve the loss of small, stable neutral molecules or radicals.[7] The primary fragmentation is likely initiated at the weakest bonds or involves rearrangements.
-
Loss of HCN: A common fragmentation pathway for pyridine-containing compounds is the loss of hydrogen cyanide (HCN, 27 Da) from the pyridine ring, leading to a fragment ion at m/z 161 .
-
Loss of H•: Loss of a hydrogen radical (1 Da), likely from the amine group, would result in an ion at m/z 187 .
-
Cleavage of the Bi-aryl Bond: While less common without activation, cleavage at the C4-C1' bond could occur. The charge would likely be retained by the more stable fragment. The fluorophenyl cation ([C₆H₄F]⁺) would appear at m/z 95 , and the 2-aminopyridin-4-yl cation would appear at m/z 93 .
-
Sources
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The Emerging Potential of 4-(3-Fluorophenyl)pyridin-2-amine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold Enhanced by a Key Element
The 4-aryl-2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to mimic the hydrogen bonding patterns of the purine core of adenosine triphosphate (ATP), making it a fertile ground for the development of kinase inhibitors. This structural motif is frequently employed in the design of novel therapeutics targeting a wide array of human diseases. The strategic incorporation of a fluorine atom, a common tactic in drug design, can further enhance the pharmacological properties of this privileged scaffold. This guide delves into the medicinal chemistry of a specific, promising derivative: 4-(3-Fluorophenyl)pyridin-2-amine. We will explore its synthesis, the critical role of the fluorine substituent, and its potential as a modulator of key biological targets.
The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, physicochemical properties, and binding affinity for its biological target. By blocking sites of metabolic oxidation and altering the electronic nature of the molecule, fluorine can improve pharmacokinetic profiles and enhance target engagement. This guide will provide a comprehensive overview of the scientific rationale behind the design and potential applications of this compound, offering valuable insights for researchers in the field of drug discovery.
Strategic Synthesis of this compound
The construction of the 4-aryl-2-aminopyridine core is efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of the crucial carbon-carbon bond between the pyridine and phenyl rings.
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned through a convergent approach, leveraging the power of palladium-catalyzed cross-coupling reactions.
Caption: Proposed synthetic route for this compound via Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol
Materials:
-
4-Chloro-2-aminopyridine
-
3-Fluorophenylboronic acid
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane, Pd(dppf)Cl₂)
-
Base (e.g., Sodium carbonate)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add 4-chloro-2-aminopyridine (1 equivalent), 3-fluorophenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equivalents).
-
The vessel is evacuated and backfilled with an inert gas three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
The reaction mixture is heated to a temperature between 80-100 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Rationale for Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a common and effective catalyst for Suzuki-Miyaura couplings involving heteroaryl chlorides due to its high activity and stability.
-
Base: Sodium carbonate is a widely used base in Suzuki couplings, as it is effective in the transmetalation step and generally does not lead to significant side reactions.
-
Solvent System: A mixture of dioxane and water is often employed to facilitate the dissolution of both the organic and inorganic reaction components.
The Influence of the 3-Fluoro Substituent: A Medicinal Chemistry Perspective
The strategic placement of a fluorine atom on the phenyl ring is a deliberate design choice aimed at enhancing the drug-like properties of the molecule.
Table 1: Predicted Physicochemical Properties and Their Implications
| Property | Influence of 3-Fluoro Group | Implication in Drug Discovery |
| Lipophilicity | Increases local lipophilicity. | Can enhance membrane permeability and cell penetration. |
| Metabolic Stability | The C-F bond is highly stable and can block metabolic oxidation at that position. | Increased half-life and bioavailability of the compound. |
| pKa | The electron-withdrawing nature of fluorine can lower the pKa of the aminopyridine nitrogen. | Can modulate the ionization state of the molecule at physiological pH, affecting solubility and target binding. |
| Binding Interactions | Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets. | Potential for increased binding affinity and selectivity. |
Potential Therapeutic Applications and Biological Targets
While specific biological data for this compound is not extensively reported in the public domain, the broader class of 4-aryl-2-aminopyridines has shown significant promise in several therapeutic areas, particularly in oncology.
Kinase Inhibition: A Primary Focus
The 2-aminopyridine moiety is a well-established hinge-binding motif in numerous kinase inhibitors. This structural feature allows for the formation of key hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibition. The 4-aryl substituent typically occupies the hydrophobic pocket of the ATP-binding site, and its nature significantly influences the inhibitor's potency and selectivity.
Potential Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): Derivatives of 2-aminopyridine have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle and are often dysregulated in cancer.
-
Histone Deacetylases (HDACs): Some aminopyridine-based compounds have shown dual inhibitory activity against both CDKs and HDACs, offering a synergistic approach to cancer therapy.
-
Other Kinases: The versatility of the 4-aryl-2-aminopyridine scaffold suggests that it could be adapted to target a wide range of other kinases implicated in cancer and other diseases.
Caption: Putative binding mode of this compound in a kinase active site.
Other Potential Applications
The aminopyridine scaffold is not limited to kinase inhibition and has been explored for a variety of other therapeutic applications, including:
-
Anticancer Activity: Several 4-aryl-2-aminopyridine derivatives have demonstrated antiproliferative activity against various cancer cell lines.
-
Antiviral and Antibacterial Agents: The pyridine ring is a common feature in many antimicrobial drugs.
-
Central Nervous System (CNS) Disorders: Aminopyridine derivatives, such as 4-aminopyridine (dalfampridine), are used to treat conditions like multiple sclerosis.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR study for this compound is not available, we can infer some general trends from related compounds.
-
Position of the Phenyl Substituent: The substitution pattern on the 4-phenyl ring is critical for target selectivity and potency. The 3-position for the fluorine atom places it in a region that can influence interactions within the hydrophobic pocket of a kinase.
-
The "Phenyl-Pyridyl Switch": Replacing a phenyl ring with a pyridine ring, or vice versa, is a common strategy in medicinal chemistry to modulate properties such as solubility, permeability, and target interactions. The presence of the pyridine core in this compound is key to its potential as a kinase inhibitor.
-
The Amino Group: The 2-amino group is crucial for the hinge-binding interactions in kinases and is a key pharmacophoric feature.
Conclusion and Future Directions
This compound represents a promising chemical entity with significant potential in medicinal chemistry. Its synthesis is readily achievable through established synthetic methods, and the incorporation of a 3-fluoro substituent is a rational design choice to enhance its drug-like properties. While further biological evaluation is needed to fully elucidate its mechanism of action and therapeutic potential, the existing literature on related 4-aryl-2-aminopyridines strongly suggests that this compound warrants further investigation, particularly in the context of kinase inhibition and cancer therapy. Future research should focus on the synthesis and biological screening of a library of analogs to establish a comprehensive structure-activity relationship and identify lead compounds for further development.
References
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Pavlovic, V., Petkovic, M., Popovic, S., & Savic, V. (n.d.). Synthesis of 4-Aryl-2-aminopyridine Derivatives and Related Compounds. Taylor & Francis Online. Retrieved from [Link]
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Paseban, M., & Jafari, E. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Retrieved from [Link]
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Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry. Retrieved from [Link]
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Gill, H., & Indi, S. S. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Retrieved from [Link]
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Pavlovic, V., Petkovic, M., Popovic, S., & Savic, V. (2011). Synthesis of 4-Aryl-2-aminopyridine Derivatives and Related Compounds. Synthetic Communications. Retrieved from [Link]
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Zhou, Y., & Murphy, C. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]
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Grivas, P., & Leontiadis, L. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Harris, M. C., & Buchwald, S. L. (1999). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminopyridine. PubChem. Retrieved from [Link]
Methodological & Application
Application Notes & Protocols: A Framework for Developing Kinase Inhibitors from a 4-(3-Fluorophenyl)pyridin-2-amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-(3-Fluorophenyl)pyridin-2-amine Scaffold
In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient drug discovery. The this compound core represents one such scaffold, serving as a versatile and valuable starting point for the synthesis of potent and selective kinase inhibitors.[1] Its structural features, including a hydrogen bond-donating amino group and a phenyl ring amenable to substitution, make it an ideal key intermediate for creating extensive libraries of compounds aimed at modulating kinase activity.[2]
Protein kinases, which catalyze the phosphorylation of proteins, are critical regulators of virtually all cellular processes.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[4][5] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers, and scaffolds like 4-aminopyridine and its derivatives are frequently employed in designing these targeted therapies.[6]
This guide provides a comprehensive experimental framework for researchers utilizing the this compound scaffold. It outlines a logical, step-by-step progression from the synthesis of a diverse chemical library to detailed biochemical and cellular characterization, and finally, to preliminary drug-like property assessment. The causality behind each experimental choice is explained to empower researchers to not only follow protocols but also to make informed decisions in their drug discovery campaigns.
Part 1: Library Synthesis & Hit Generation Strategy
The primary goal is to systematically explore the chemical space around the core scaffold. This involves synthesizing a library of derivatives by modifying specific positions on the this compound molecule. The 2-amino group is a key handle for derivatization, often via amide bond formation or by serving as a nucleophile in substitution reactions.
A common strategy is to couple the 2-amino group with a diverse set of carboxylic acids or to use it in reactions to form more complex heterocyclic systems, such as pyrimidines.[7][8] This approach allows for the introduction of a wide range of chemical functionalities to probe the binding pockets of various kinases.
Diagram: Synthetic Derivatization Workflow
Caption: General workflow for creating and screening a library of compounds.
Part 2: In Vitro Biochemical Profiling of Derivatives
Once a library of derivatives is synthesized, the next critical phase is to determine their biological activity. This begins with direct biochemical assays against a panel of purified kinase enzymes.
Protocol 1: High-Throughput Primary Kinase Inhibition Screen
Causality & Rationale: The objective of a primary screen is to efficiently identify which, if any, of the synthesized compounds exhibit inhibitory activity against a broad range of kinases. This "wide-net" approach helps to identify initial hits for further investigation. A single, high concentration (e.g., 1-10 µM) is typically used to maximize the chances of detecting activity. Technologies like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction, are well-suited for high-throughput screening due to their robustness and sensitivity.[9]
Step-by-Step Methodology:
-
Plate Preparation: Dispense 5 µL of kinase reaction buffer into the wells of a 384-well plate.
-
Compound Addition: Add 1 µL of each library compound (at 10x final concentration, e.g., 100 µM in 10% DMSO) to individual wells. Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.
-
Kinase Addition: Add 2 µL of a panel of purified recombinant kinases (e.g., from a Kinase Selectivity Profiling System) to the wells.[9]
-
Initiate Reaction: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a compatible plate reader. Calculate the percent inhibition for each compound relative to the controls.
Data Presentation: Primary Screen Results
| Compound ID | Target Kinase | % Inhibition @ 10 µM | Hit? (Y/N) |
|---|---|---|---|
| Cmpd-001 | EGFR | 8.2 | N |
| Cmpd-002 | AURKB | 92.5 | Y |
| Cmpd-002 | FLT3 | 88.1 | Y |
| Cmpd-003 | SRC | 55.7 | Y |
| ... | ... | ... | ... |
Protocol 2: IC₅₀ Potency Determination
Causality & Rationale: Compounds identified as "hits" in the primary screen must be further characterized to determine their potency. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of how much of a drug is necessary to inhibit a biological process by 50%. This is determined by creating a dose-response curve with serial dilutions of the compound.[10]
Step-by-Step Methodology:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution series for each hit compound, starting from a high concentration (e.g., 100 µM).
-
Assay Setup: Set up the kinase assay as described in Protocol 1.
-
Compound Addition: Instead of a single concentration, add 1 µL of each dilution point to the assay wells in triplicate.
-
Execution & Reading: Follow steps 3-8 from Protocol 1.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: IC₅₀ Values for Hit Compounds
| Compound ID | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| Cmpd-002 | AURKB | 15.0 |
| Cmpd-002 | FLT3 | 55.8 |
| Cmpd-003 | SRC | 870.2 |
| ... | ... | ... |
Protocol 3: Kinase Selectivity Profiling
Causality & Rationale: Achieving selectivity is a major challenge and a critical goal in kinase inhibitor design.[11] A highly selective inhibitor is less likely to cause off-target side effects.[12] Therefore, potent hits must be profiled against a large panel of kinases (kinome) to understand their selectivity profile. This involves running the IC₅₀ determination assay against dozens or even hundreds of different kinases.[13]
Diagram: Hit Triage and Selectivity Workflow
Caption: Workflow for identifying and characterizing lead compounds.
Part 3: Cellular Activity & Target Engagement
A compound that is potent in a biochemical assay may not be effective in a cellular environment due to factors like poor membrane permeability or rapid efflux. Therefore, cell-based assays are essential to validate the biological activity.[14]
Protocol 4: Cancer Cell Line Proliferation Assay
Causality & Rationale: The ultimate goal for an anti-cancer agent is to stop cancer cell growth. This protocol assesses the ability of the lead compounds to inhibit the proliferation or viability of cancer cell lines. It is crucial to select cell lines that are known to be dependent on the target kinase (e.g., a cell line with an activating mutation in FLT3 for an FLT3 inhibitor).[15] Assays like CellTiter-Glo® or CCK-8 measure cell viability and are amenable to a 96-well format for dose-response analysis.[16]
Step-by-Step Methodology:
-
Cell Plating: Seed a relevant cancer cell line (e.g., MV-4-11 for FLT3) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (similar to Protocol 2). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment (CellTiter-Glo®): a. Equilibrate the plate and reagent to room temperature. b. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting cell viability against the log of compound concentration.
Protocol 5: Western Blot for Target Engagement & Pathway Modulation
Causality & Rationale: This protocol provides direct evidence that the compound is engaging its intended target within the cell and inhibiting its downstream signaling pathway.[18] For a kinase inhibitor, this is typically demonstrated by a decrease in the phosphorylation of the target kinase (autophosphorylation) and/or its key downstream substrates.[19]
Step-by-Step Methodology:
-
Cell Treatment: Culture the selected cell line to ~80% confluency. Treat the cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x the cellular GI₅₀) for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting: a. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-AURKB) and the total form of the kinase (anti-total-AURKB). A loading control (e.g., anti-GAPDH) should also be used. c. Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the phospho-protein signal relative to the total protein signal indicates target inhibition.
Diagram: Hypothetical Kinase Signaling Pathway Inhibition
Caption: Inhibition of a target kinase blocks downstream signaling.
Part 4: Preliminary In Vitro ADME Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying potential liabilities that could lead to failure in later development stages.[22][23] These assays help build a more complete profile of the lead candidates.[24]
Protocol 6: Metabolic Stability in Liver Microsomes
Causality & Rationale: This assay predicts how quickly a compound will be metabolized by enzymes in the liver (primarily Cytochrome P450s), which is a major determinant of its half-life in vivo.[25] Compounds that are metabolized too quickly may not have a long enough duration of action.
Step-by-Step Methodology:
-
Preparation: Pre-warm a solution of liver microsomes (human or mouse) and the test compound in a phosphate buffer.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH solution (a required cofactor).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Data Calculation: Plot the natural log of the percent compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and the in vitro half-life (t½).
Data Presentation: Summary of Cellular and ADME Data
| Compound ID | Cellular GI₅₀ (nM) (Cell Line) | In Vitro t½ (min) (Human Microsomes) | Kinetic Solubility (µg/mL) @ pH 7.4 |
|---|---|---|---|
| Cmpd-002 | 45.1 (MV-4-11) | 55 | 25 |
| Cmpd-003 | >10,000 (A549) | 12 | >100 |
| ... | ... | ... | ... |
Conclusion
The this compound scaffold is a proven starting point for the development of novel kinase inhibitors. The experimental cascade detailed in these application notes provides a robust and logical pathway for drug discovery professionals. By systematically synthesizing derivatives and evaluating them through a tiered approach of biochemical assays, cellular validation, and preliminary ADME profiling, researchers can efficiently identify and optimize lead candidates. This self-validating system, where biochemical potency is confirmed by cellular target engagement and supported by favorable drug-like properties, ensures that only the most promising compounds are advanced, thereby increasing the probability of success in the complex journey of drug development.
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Li, Z., et al. (2018). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]
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MDPI. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl). [Link]
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Selvita. In Vitro ADME. [Link]
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Taylor & Francis Online. (2021). Kinase Activity-Tagged Western Blotting Assay. [Link]
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Vogt, J., et al. (2014). Targeted Kinase Selectivity from Kinase Profiling Data. PubMed Central. [Link]
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Patel, H., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. PubMed Central. [Link]
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Al-Sanea, M. M., et al. (2022). A review for cell-based screening methods in drug discovery. PubMed Central. [Link]
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National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]
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Low, J. S., et al. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed. [Link]
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Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
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MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]
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Zhang, Y., et al. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. PubMed. [Link]
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Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
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eScholarship.org. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD. [Link]
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OUCI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
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Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
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National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. [Link]
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protocols.io. (2023). In vitro kinase assay. [Link]
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National Center for Biotechnology Information. (2012). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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YouTube. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. [Link]
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- 25. criver.com [criver.com]
Application Notes and Protocols: Dose-Response Analysis of 4-(3-Fluorophenyl)pyridin-2-amine as a Putative p38 MAPK Inhibitor
Abstract
This document provides a comprehensive guide to performing a dose-response curve analysis for the novel small molecule, 4-(3-Fluorophenyl)pyridin-2-amine. Given the structural similarities of this compound to known kinase inhibitors, we present a detailed protocol based on the hypothesis that it acts as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses and cellular stress.[1][2][3] This guide covers the scientific rationale, a detailed in vitro biochemical assay protocol, data analysis, and interpretation, designed to be a self-validating system for researchers investigating new therapeutic candidates.
Introduction and Scientific Rationale
The p38 MAPK signaling cascade is a key pathway involved in cellular responses to inflammatory cytokines and environmental stress.[1][3] Dysregulation of this pathway is implicated in a range of diseases, including chronic inflammatory conditions and cancer, making it a prominent target for therapeutic intervention.[1] The p38 family comprises four isoforms: p38-α, -β, -γ, and -δ.[1][3] Activation of p38 is mediated by upstream kinases (MKK3/6) which dually phosphorylate a Thr-Gly-Tyr motif in the activation loop of p38.[4] Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases and transcription factors, leading to a cascade of cellular events such as the production of pro-inflammatory cytokines.[1][5]
This compound is a novel compound whose potential biological activity is yet to be fully characterized. Its chemical structure, featuring a pyridin-amine scaffold, is common among kinase inhibitors. This application note outlines a robust methodology to determine its inhibitory potency against p38α MAPK, the most studied isoform.
The core of this analysis is the generation of a dose-response curve, a fundamental tool in pharmacology. This allows for the quantification of the compound's efficacy through the determination of its half-maximal inhibitory concentration (IC50). A sigmoidal dose-response relationship is typically observed, which can be accurately modeled using a four-parameter logistic (4PL) regression.[6][7][8] This model defines the relationship between the compound concentration and the measured biological response, providing key parameters such as the top and bottom plateaus of the curve, the Hill slope, and the IC50 value.[7][9]
Hypothetical Signaling Pathway: p38 MAPK Inhibition
The following diagram illustrates the canonical p38 MAPK signaling pathway and the proposed point of intervention for this compound. The pathway is initiated by extracellular stressors or inflammatory cytokines, leading to the activation of a MAPKKK (e.g., TAK1, ASK1), which in turn phosphorylates and activates a MAPKK (MKK3/6). MKK3/6 then activates p38 MAPK, which goes on to regulate downstream targets. Our hypothesis is that this compound directly inhibits the kinase activity of p38 MAPK, preventing the phosphorylation of its substrates.
Caption: Hypothetical p38 MAPK signaling pathway and point of inhibition.
Materials and Reagents
This protocol is designed for a 384-well plate format using a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence corresponds to higher kinase activity.
| Reagent/Material | Supplier | Catalog # | Notes |
| This compound | Custom Synthesis | N/A | Dissolve in 100% DMSO to create a 10 mM stock. |
| Recombinant Human p38α (SAPK2A) | Promega | V1951 | Ensure high purity and activity. |
| ATF2 Substrate (1-109) | SignalChem | A20-54G | A common substrate for p38α. |
| ADP-Glo™ Kinase Assay Kit | Promega | V9102 | Contains ADP-Glo™ Reagent and Kinase Detection Reagent. |
| ATP, 10 mM | Promega | V9151 | Included in some kinase assay kits. |
| Kinase Buffer | Promega | V309A | Or prepare a custom buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA). |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 | For compound dilution. |
| 384-well low-volume, white plates | Corning | 3572 | For luminescence assays. |
| Multichannel pipette | N/A | N/A | For efficient liquid handling. |
| Plate reader with luminescence detection | N/A | N/A | e.g., GloMax® Discover System (Promega). |
Experimental Protocol: In Vitro p38α Kinase Assay
This protocol details the steps to determine the IC50 of this compound against p38α kinase. All experiments should include appropriate controls: "no enzyme" control (maximum signal, 0% inhibition) and "no inhibitor" (vehicle) control (minimum signal, 100% activity).
Compound Preparation
The causality behind a serial dilution is to cover a wide range of concentrations, which is essential for defining the full sigmoidal curve, including the top and bottom plateaus.[10] A half-log dilution series is often a good starting point.[11]
-
Primary Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a 10-point, 1:3 serial dilution in 100% DMSO. For example, start with the 10 mM stock to create concentrations ranging from 10 mM down to approximately 0.5 µM. This will be the intermediate dilution plate.
-
Working Solutions: Further dilute the intermediate plate 1:25 in kinase buffer. This will result in a 4X final assay concentration with a final DMSO concentration of 4%.
Assay Procedure
The following steps are for a final reaction volume of 20 µL.
-
Dispense Compound: Add 5 µL of the 4X working solutions of this compound to the 384-well plate. Include wells with 4% DMSO in kinase buffer as the "no inhibitor" control.
-
Add Enzyme: Add 5 µL of 4X p38α enzyme solution (prepared in kinase buffer) to each well, except for the "no enzyme" controls. For "no enzyme" wells, add 5 µL of kinase buffer.
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction is initiated.
-
Initiate Reaction: Add 10 µL of a 2X mixture of substrate (ATF2) and ATP prepared in kinase buffer. The final concentrations should be optimized, but a starting point is 0.2 µg/µL ATF2 and 25 µM ATP.
-
Kinase Reaction Incubation: Cover the plate and incubate at 30°C for 60 minutes.[12] The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
Stop Reaction & Detect ATP:
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.[13]
-
-
Read Luminescence: Measure the luminescence signal using a plate reader.
Data Analysis and Interpretation
The goal of the data analysis is to fit a dose-response curve to the experimental data and determine the IC50 value. This process validates the inhibitory activity of the compound.
Data Normalization
First, normalize the raw luminescence data to percent inhibition.
-
0% Inhibition (Maximum Activity): Average the signal from the "no inhibitor" (vehicle) control wells.
-
100% Inhibition (No Activity): Average the signal from the "no enzyme" control wells.
Use the following formula for each data point: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
Curve Fitting
The normalized data is then plotted with the logarithm of the inhibitor concentration on the x-axis and the percent inhibition on the y-axis. A four-parameter logistic (4PL) non-linear regression model is used to fit the curve.[6][9]
The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Top: The upper plateau of the curve (should be close to 100%).
-
Bottom: The lower plateau of the curve (should be close to 0%).
-
LogIC50: The logarithm of the compound concentration that produces 50% inhibition. The IC50 is the antilog of this value.
-
HillSlope: Describes the steepness of the curve. A value of -1.0 is standard for a simple bimolecular interaction.
Software such as GraphPad Prism is highly recommended for this analysis.[9][14][15]
Data Presentation
Summarize the results in a clear and concise table.
| Compound | Target | IC50 (µM) | Hill Slope | R² |
| This compound | p38α | Calculated Value | Calculated Value | >0.95 |
| Positive Control (e.g., SB203580) | p38α | Literature Value | ~ -1.0 | >0.95 |
R² (coefficient of determination) indicates the goodness of fit of the curve to the data.
The following diagram outlines the workflow from raw data to the final IC50 value.
Caption: Data analysis workflow for IC50 determination.
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following points must be addressed:
-
Positive Control: A known p38 MAPK inhibitor (e.g., SB203580) should be run in parallel to validate the assay performance. The calculated IC50 for the control should be consistent with literature values.
-
Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality of the assay. A Z' > 0.5 indicates an excellent assay.
-
Complete Curve: Ensure that the concentration range tested is sufficient to define both the top and bottom plateaus of the sigmoidal curve. Incomplete curves can lead to inaccurate IC50 determination.[16]
-
Replicates: All experiments should be performed with at least three technical replicates to ensure precision.
-
DMSO Control: The final concentration of DMSO should be consistent across all wells and kept low (ideally ≤1%) to avoid off-target effects.
Conclusion
This application note provides a detailed, field-proven protocol for the dose-response analysis of this compound as a putative p38 MAPK inhibitor. By following this guide, researchers can generate high-quality, reproducible data to accurately determine the compound's inhibitory potency. This methodology, grounded in established pharmacological principles, provides a solid foundation for the initial characterization of novel kinase inhibitors and their progression in the drug discovery pipeline.
References
-
GraphPad Software. (n.d.). Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]
-
MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression. Retrieved from [Link]
-
ResearchGate. (n.d.). Dose−response curves of kinase inhibitors tested against PL pro. Retrieved from [Link]
-
PubMed Central. (2025). Reviewing methodological approaches to dose-response modelling in complex interventions: insights and perspectives. Retrieved from [Link]
-
GraphPad Software. (n.d.). Fitting the absolute IC50. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
-
PubMed Central. (n.d.). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. Retrieved from [Link]
-
ICH. (n.d.). Dose-Response Information to Support Drug Registration. Retrieved from [Link]
-
National Institutes of Health. (2013). Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia. Retrieved from [Link]
-
Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK) pathways in glia and neurons. Retrieved from [Link]
-
YouTube. (2025). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. Retrieved from [Link]
-
CDD Support. (2025). Setting up a Dose Response Protocol. Retrieved from [Link]
-
MDPI. (2021). Dose Optimization of Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia: A New Therapeutic Challenge. Retrieved from [Link]
-
FDA. (n.d.). Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. Retrieved from [Link]
-
YouTube. (2022). IC50 values by using GraphPad Prism. Retrieved from [Link]
-
YouTube. (2021). 4 PARAMETER LOGISTIC CURVE fitting for unknown concentration calculation. Retrieved from [Link]
-
ResearchGate. (n.d.). Dose–response curves of p38 and MK2 inhibitors in kinase inhibition assay. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]
-
Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Retrieved from [Link]
-
GraphPad Software. (n.d.). Incomplete dose-respone curves. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
Quantics Biostatistics. (2023). What is the 4PL Formula?. Retrieved from [Link]
-
PubMed Central. (2024). Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces and dose-titration assays. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Characterizing and Mitigating Off-Target Effects of 4-(3-Fluorophenyl)pyridin-2-amine
A Note to the Researcher: Information regarding the specific biological targets and off-target profile of the novel compound "4-(3-Fluorophenyl)pyridin-2-amine" is not extensively documented in publicly available literature. However, its chemical structure, featuring a substituted aminopyridine scaffold, is common among small molecule kinase inhibitors. This guide is therefore structured to assist researchers in the comprehensive characterization of this and similar novel compounds, with a focus on identifying and mitigating potential off-target effects, a critical step in drug discovery and chemical biology.
Frequently Asked Questions (FAQs)
Q1: I am beginning my investigation of this compound. How do I determine its primary target(s) and initial selectivity profile?
A1: As a Senior Application Scientist, my first recommendation is to approach this compound as a putative kinase inhibitor due to its chemical structure. The initial and most crucial step is to perform a broad kinase screen to identify its primary target(s) and any potent off-targets. This proactive approach is fundamental to interpreting any future cellular data correctly.[1][2]
There are two main classes of biochemical assays for this purpose:
-
Activity Assays: These measure the compound's ability to inhibit the catalytic function of a kinase, typically by quantifying the phosphorylation of a substrate.[3] Examples include radiometric assays (the gold standard) and fluorescence or luminescence-based assays like ADP-Glo™.[3][4]
-
Binding Assays: These measure the direct binding of the compound to the kinase, often to the ATP-binding site.[3] A popular platform for this is the KINOMEscan™ competitive binding assay.
A comprehensive screen against a large panel of kinases (e.g., >400) is highly recommended to build a detailed selectivity profile from the outset.[1]
Q2: My cell-based experiments using this compound are yielding unexpected or inconsistent phenotypes. Could these be due to off-target effects?
A2: This is a very common and important observation. Unexpected phenotypes are often the first indication of off-target activity.[5][6] Small molecule inhibitors can interact with multiple proteins, leading to cellular responses that are independent of the intended target.[6][7] These off-target effects can lead to misinterpretation of the compound's mechanism of action and cellular toxicity.[5]
To begin troubleshooting, consider the following:
-
Concentration: Are you using the lowest effective concentration? Off-target effects are often more pronounced at higher concentrations.
-
Phenotype Specificity: Does the observed phenotype align with the known biology of your presumed primary target? If not, this strengthens the case for off-target activity.
-
Cross-validation: Have you tried to replicate the phenotype with a structurally different inhibitor of the same target or with a genetic approach (e.g., siRNA, CRISPR/Cas9) to knock down the target protein? Lack of concordance suggests an off-target effect.
Q3: What are the best experimental strategies to definitively identify the off-target profile of this compound?
A3: A multi-pronged approach is essential for robustly defining an off-target profile.
-
Broad Kinase Profiling: As mentioned in Q1, an initial screen against a large kinase panel is the foundational step. This will provide a quantitative measure of your compound's affinity for a wide range of kinases.[3]
-
Cellular Target Engagement Assays: It's crucial to confirm that the compound binds to its putative targets in a cellular context. Techniques like the NanoBRET™ assay can measure target engagement in living cells, providing more physiologically relevant data.[1]
-
Chemical Proteomics: This is a powerful, unbiased method. It typically involves immobilizing your compound on a resin to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[8] This can uncover unexpected off-targets, including non-kinase proteins.[9]
The following diagram illustrates a comprehensive workflow for characterizing a novel inhibitor:
Caption: Workflow for Novel Kinase Inhibitor Characterization.
Troubleshooting Guides
Problem 1: High Cellular Toxicity Observed at Concentrations Required for On-Target Inhibition
This common issue often points to off-target effects. Here’s a troubleshooting decision tree to guide your investigation:
Caption: Troubleshooting Cellular Toxicity.
Mitigation Strategy: If a specific toxic off-target is identified, the ideal solution is medicinal chemistry. Synthesize a close structural analog of your compound designed to have reduced affinity for the problematic off-target while retaining potency for the primary target. This is a key principle of lead optimization in drug discovery.[10]
Problem 2: Discrepancy Between Biochemical Potency (IC50) and Cellular Efficacy (EC50)
A significant rightward shift (i.e., cellular EC50 >> biochemical IC50) can be due to several factors:
| Potential Cause | Explanation | Troubleshooting/Mitigation Step |
| Poor Cell Permeability | The compound may not efficiently cross the cell membrane to reach its intracellular target. | Perform a PAMPA (Parallel Artificial Membrane Permeability Assay) to assess passive diffusion. Modify the compound's chemical properties to improve permeability if necessary. |
| High Protein Binding | The compound may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to interact with the target. | Measure the fraction of compound bound to serum proteins. Conduct cellular assays in low-serum or serum-free media if possible. |
| High Intracellular ATP | If your compound is an ATP-competitive inhibitor, the high concentration of ATP inside the cell (~1-10 mM) can outcompete it for binding to the kinase. | This is an inherent challenge. Ensure your biochemical assays are run at or near physiological ATP concentrations to provide a more accurate prediction of cellular potency. |
| Drug Efflux | The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1). | Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if cellular potency is restored. |
Key Experimental Protocols
Protocol 1: Orthogonal Validation of On-Target Effects in Cells
This protocol is designed to distinguish true on-target effects from those caused by off-target interactions.[5]
Objective: To confirm that the observed cellular phenotype is a direct result of inhibiting the primary target.
Methodology:
-
Primary Experiment: Treat your cell line of interest with this compound at its effective concentration (e.g., EC50 or 2x EC50) and measure your phenotype of interest (e.g., apoptosis, cell cycle arrest, inhibition of a downstream phosphorylation event).
-
Control 1: Structurally-Related Inactive Control:
-
Synthesize or obtain a close analog of your compound that is inactive against the primary target in biochemical assays.
-
Treat cells with this inactive analog at the same concentration as the active compound.
-
Expected Outcome: The inactive analog should not produce the phenotype. If it does, the phenotype is likely due to an off-target effect common to that chemical scaffold.
-
-
Control 2: Genetic Knockdown/Knockout:
-
Use siRNA or CRISPR/Cas9 to deplete the primary target protein in your cell line. Confirm knockdown/knockout by Western blot.
-
Expected Outcome: The genetic depletion of the target should phenocopy the effect of your compound. If it does not, your compound is likely acting through a different target.
-
-
Control 3: Rescue Experiment (if applicable):
-
In a target-knockout cell line, introduce a version of the target protein that is resistant to your inhibitor (e.g., via a gatekeeper mutation).
-
Treat these "rescued" cells with your compound.
-
Expected Outcome: The inhibitor-resistant version of the target should prevent the compound from eliciting the phenotype.
-
The following diagram illustrates the logic of using orthogonal controls:
Caption: Logic of On-Target vs. Off-Target Validation.
References
- Vertex AI Search. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases.
- Cole-Parmer.Material Safety Data Sheet - 2-(4-Aminophenyl).
- PubMed. (2021). The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines.
- BenchChem.Technical Support Center: Minimizing Off-Target Effects in Experimental Design.
- Thermo Fisher Scientific.SAFETY DATA SHEET.
- The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
- Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
- PubMed Central. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- PubMed Central.Measuring and interpreting the selectivity of protein kinase inhibitors.
- PubMed Central.Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.
- EDQM.(3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine Safety Data Sheet.
- PubMed Central.Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing.
- BioMed Central. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Reaction Biology.KINASE PROFILING & SCREENING.
- ResearchGate.Direct, indirect and off-target effects of kinase inhibitors.
- ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.
- Capot Chemical. (2014). material safety data sheet.
- BMG LABTECH. (2020). Kinase assays.
- RSC Publishing.N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach.
- Promega Corporation.Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- eLife. (2017). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- ACS Publications. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- Cayman Chemical. (2021). Methods for Detecting Kinase Activity.
- MDPI.Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules.
- Eurofins Discovery.Kinase Screening and Profiling Services.
- PubMed.Synthesis and Biological Evaluation of 3-(4-fluorophenyl)-1H-pyrazole Derivatives as Androgen Receptor Antagonists.
- PubMed. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors.
- PubMed Central.Proteolysis-targeting chimeras with reduced off-targets.
- PubChem.3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine.
- PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
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Technical Support Center: 4-(3-Fluorophenyl)pyridin-2-amine Reaction Condition Optimization
Welcome to the technical support center for the synthesis of 4-(3-fluorophenyl)pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or troubleshooting the synthesis of this important pharmaceutical intermediate.[1] As a key building block in the development of kinase inhibitors and other bioactive molecules, robust and optimized synthesis of this compound is critical.[1]
This document moves beyond simple protocols to provide in-depth, field-proven insights into the reaction's nuances. We will primarily focus on the most common and effective synthetic strategy: the Suzuki-Miyaura cross-coupling reaction . Our goal is to equip you with the knowledge to not only execute the synthesis but to intelligently troubleshoot and optimize it for your specific laboratory or scale-up needs.
I. Foundational Strategy: The Suzuki-Miyaura Cross-Coupling
The most direct and widely adopted method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction forms the key carbon-carbon bond between the pyridine and fluorophenyl rings.
The Core Reaction:
While powerful, this specific transformation presents unique challenges that are common when working with electron-rich, nitrogen-containing heterocycles like aminopyridines.[2] The pyridine nitrogen and the free amino group can coordinate to the palladium catalyst, potentially inhibiting its activity.[2][3] Furthermore, pyridylboronic acids can be unstable and prone to side reactions.[4][5]
II. Troubleshooting Guide & FAQs
This section is structured to address the most common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low or no conversion. What are the most likely causes?
A1: This is the most common issue. The root cause typically falls into one of three categories:
-
Catalyst Inactivation: The free amino group and the pyridine nitrogen of your starting material are excellent ligands for palladium. They can coordinate to the metal center and inhibit the catalytic cycle. This is a well-documented challenge with aminopyridine substrates.[2][3]
-
Poor Ligand Choice: Standard, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for this type of challenging coupling.[6] Modern, sterically bulky, and electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) are typically required to promote the key steps of oxidative addition and reductive elimination.[2][6]
-
Ineffective Base/Solvent System: The base plays a critical role in activating the boronic acid for transmetalation.[7][8] If the base is too weak, too strong, or poorly soluble in the chosen solvent, the reaction will stall.
Q2: I'm observing significant formation of dehalogenated starting material (2-aminopyridine). What's happening?
A2: Dehalogenation is a common side reaction. It often occurs when the catalytic cycle is disrupted after the initial oxidative addition of the palladium catalyst to your 2-amino-4-halopyridine. Instead of proceeding to transmetalation with the boronic acid, the intermediate reacts with a proton source (often trace water or the solvent) to release the dehalogenated product. This can be exacerbated by a slow transmetalation step, often due to an inefficient catalyst or base.
Q3: My boronic acid seems to be degrading, leading to homocoupling of my aryl halide. How can I prevent this?
A3: Protodeborylation (hydrolysis of the boronic acid) is a major competing pathway, especially with heteroaryl boronic acids and under prolonged heating or with certain bases.[5][9] To mitigate this:
-
Use a slight excess (1.1-1.3 equivalents) of the boronic acid.
-
Ensure your solvent is anhydrous if using a water-sensitive protocol.
-
Consider using boronate esters (e.g., pinacol esters), which are often more stable than the corresponding boronic acids.
-
Opt for milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) over stronger, more hydrolytic bases like sodium hydroxide (NaOH) if possible.[9]
Q4: Do I need to protect the 2-amino group?
A4: Not necessarily. While historical methods often required N-protection to prevent catalyst inhibition, modern catalyst systems featuring bulky dialkylbiphenylphosphino ligands have been specifically designed to be highly active and are not inhibited by the presence of basic aminopyridines.[2] For initial screening, it is highly recommended to attempt the reaction with the unprotected amine using a modern ligand. Protection/deprotection adds steps and reduces overall yield.[3]
III. Reaction Condition Optimization: A Systematic Approach
Successful synthesis hinges on the careful selection and optimization of four key parameters: the palladium source, the ligand, the base, and the solvent.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to rational optimization. The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction. Each component you choose directly impacts the efficiency of these steps.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Parameter Screening Tables
The following tables provide a starting point for optimizing your reaction. We recommend screening these conditions to find the optimal combination for yield and purity.
Table 1: Catalyst & Ligand Screening (Assumed reaction: 2-Amino-4-chloropyridine + (3-Fluorophenyl)boronic acid, K₂CO₃, Dioxane/H₂O, 100 °C)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Observed Yield (%) | Comments |
| 1 | Pd(OAc)₂ (2%) | PPh₃ (4%) | < 5% | Standard conditions, often fails for this substrate class. |
| 2 | Pd₂(dba)₃ (1%) | SPhos (2.5%) | 75% | Good result. SPhos is an excellent general ligand for challenging couplings. |
| 3 | Pd₂(dba)₃ (1%) | XPhos (2.5%) | 92% | Excellent yield. XPhos is often superior for electron-rich pyridines. |
| 4 | PdCl₂(dppf) (3%) | - | 45% | Moderate yield, but often requires higher catalyst loading. |
| 5 | No Ligand (PdCl₂) (5%) | - | < 2% | Demonstrates the critical role of the phosphine ligand.[7] |
Expert Insight: For aminopyridine substrates, the choice of a bulky, electron-donating biaryl phosphine ligand is the single most critical factor for success.[2][6] Ligands like XPhos and SPhos create a sterically hindered and electron-rich palladium center that favors the desired reductive elimination step over catalyst decomposition pathways.
Table 2: Base & Solvent Screening (Assumed reaction: 2-Amino-4-chloropyridine + (3-Fluorophenyl)boronic acid, Pd₂(dba)₃/XPhos, 100 °C)
| Entry | Base (Equivalents) | Solvent System | Observed Yield (%) | Comments |
| 1 | K₂CO₃ (2.0) | Dioxane / H₂O (4:1) | 92% | Often the optimal combination for stability and reactivity. [10] |
| 2 | K₃PO₄ (2.0) | Toluene | 88% | Good alternative, especially if substrate or product is water-sensitive. |
| 3 | Cs₂CO₃ (2.0) | Dioxane | 85% | Stronger base, can be effective but is more expensive. |
| 4 | NaOtBu (2.0) | Toluene | 30% | Too strong. Often causes boronic acid decomposition and side reactions.[11] |
| 5 | NaHCO₃ (3.0) | DME / H₂O (4:1) | 65% | Milder base, may require higher temperatures or longer reaction times. |
Expert Insight: The base's primary role is to form the more nucleophilic borate species ([ArB(OH)₃]⁻), which is essential for the transmetalation step.[12] A moderately strong, inorganic base like K₂CO₃ in an aqueous solvent system often provides the best balance between activating the boronic acid and preventing its degradation.
IV. Recommended Experimental Protocol
This protocol is a robust starting point based on best practices for this class of transformation.
Materials:
-
2-Amino-4-chloropyridine (1.0 eq)
-
(3-Fluorophenyl)boronic acid (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq, 1 mol%)
-
XPhos (0.025 eq, 2.5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Procedure:
-
Vessel Preparation: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add 2-amino-4-chloropyridine, (3-fluorophenyl)boronic acid, and potassium carbonate.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and XPhos. Add them to the reaction vessel. Note: For consistency, it is best practice to add the solids first.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Maintaining an inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Under the inert atmosphere, add the degassed 1,4-dioxane and water (a 4:1 to 5:1 ratio is a good starting point) via syringe. The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the 2-amino-4-chloropyridine.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
V. Troubleshooting Workflow
If your initial experiment provides a suboptimal result, follow this logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.Vertex AI Search Result.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.Organic Chemistry Portal.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.PMC - PubMed Central.
- 4-(3-Fluorophenyl)
- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).YouTube.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group.
- Buchwald-Hartwig Amin
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.Journal of the American Chemical Society.
- Help troubleshooting a Buchwald-Hartwig amin
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides.Beilstein Journals.
- Help needed with unreproducible Suzuki coupling.Reddit.
- How can I solve my problem with Suzuki coupling?
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Chemical Insights.
Sources
- 1. This compound [myskinrecipes.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides [beilstein-journals.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(3-Fluorophenyl)pyridin-2-amine
Welcome to the technical support guide for the purification of 4-(3-Fluorophenyl)pyridin-2-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this compound. The guidance is tailored for researchers, medicinal chemists, and process development scientists.
The unique structure of this compound, which contains a basic 2-aminopyridine core and a substituted phenyl ring, presents specific challenges in achieving high purity. This guide explains the causality behind these challenges and offers field-proven protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The primary challenges stem from its molecular structure:
-
High Polarity and Basicity: The 2-aminopyridine moiety is highly polar and basic. This leads to strong interactions with silica gel, often causing significant tailing (streaking) on TLC plates and during column chromatography, which complicates the separation from polar impurities.
-
Potential for Hydrogen Bonding: The amine group can act as a hydrogen bond donor, and the pyridine nitrogen as an acceptor, leading to self-association or strong binding to protic solvents, which can affect crystallization and chromatographic behavior.[1]
-
Solubility Profile: Finding an ideal single-solvent system for recrystallization can be difficult. The compound may be highly soluble in polar solvents like methanol or ethanol, even at low temperatures, and poorly soluble in nonpolar solvents like hexanes.[2]
-
Co-eluting Impurities: Impurities with similar polarity, such as regioisomers or unreacted starting materials, can be difficult to resolve using standard chromatographic techniques.
Q2: My compound streaks badly on a silica TLC plate. What causes this and how can I fix it?
A2: Streaking, or tailing, is a classic sign of strong analyte-stationary phase interaction. The basic nitrogen atoms in your aminopyridine molecule are interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.
To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a volatile base like triethylamine (Et₃N) or ammonia (in methanol) into your mobile phase (eluent). The modifier neutralizes the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase (C18) silica gel where such acid-base interactions are not predominant.
Q3: Is this compound stable under acidic or basic conditions?
A3: 2-Aminopyridine derivatives are generally stable molecules.[3][4][5] However, like most amines, they can be protonated by strong acids to form salts.[6][7] This property is highly advantageous for purification via acid-base extraction. While stable to mild bases, prolonged exposure to strong bases at high temperatures could potentially lead to degradation, although this is not a common issue under standard purification conditions.
Troubleshooting Guide: Common Purification Issues
Issue 1: Poor Separation During Column Chromatography
Your compound is co-eluting with an impurity, and you cannot achieve baseline separation.
Causality: The impurity likely has a polarity very similar to your product. This is common if the impurity is a regioisomer (e.g., 4-(2-fluorophenyl) or 4-(4-fluorophenyl) analogs) or a closely related byproduct from the synthesis.
Troubleshooting Workflow:
Caption: Workflow for optimizing column chromatography.
Detailed Protocol: Column Chromatography with Basic Modifier
-
Dry Load the Sample: Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a solvent it is highly soluble in (like Dichloromethane or Methanol), add silica gel (approx. 2-3 times the weight of your crude product), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This technique prevents the sample from precipitating at the top of the column and improves resolution.
-
Prepare the Mobile Phase: Based on your TLC analysis, prepare the eluent. For example, if a 30:70 Ethyl Acetate/Hexane mixture showed good separation, prepare a bulk volume of this eluent and add triethylamine to a final concentration of 0.5% (v/v).
-
Pack and Run the Column: Pack the column with the prepared mobile phase. Carefully add your dry-loaded sample to the top. Elute the column, collecting fractions and monitoring by TLC.
Table 1: Recommended Starting Solvent Systems for TLC/Column Chromatography
| Solvent System | Ratio (v/v) | Modifier | Recommended For |
| Ethyl Acetate / Hexanes | 20:80 to 50:50 | 0.5% Et₃N | Good for resolving medium-polarity impurities. |
| Dichloromethane / Methanol | 99:1 to 95:5 | 0.5% Et₃N | Effective for more polar impurities. |
| Toluene / Acetone | 80:20 | 0.5% Et₃N | Offers different selectivity compared to ester-based systems.[8] |
Issue 2: Low Recovery or Oiling Out During Recrystallization
You are attempting to recrystallize the purified product, but it either remains in solution upon cooling ("low recovery") or separates as an oil ("oiling out").
Causality:
-
Low Recovery: The solvent is too good; your compound remains significantly soluble even at low temperatures.
-
Oiling Out: The solvent is too poor, or the solution is supersaturated and cools too quickly. The melting point of your compound is below the boiling point of the solvent, or impurities are depressing the melting point.
Troubleshooting & Protocol:
The key is to find a solvent or solvent pair where the compound is sparingly soluble at room temperature but highly soluble when hot.[2]
Protocol: Two-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Place the crude solid in a flask and add the "good" solvent (e.g., Ethanol) dropwise at an elevated temperature (e.g., 70°C) until the solid just dissolves. Use the absolute minimum amount of solvent.
-
Induce Cloudiness: Add the "poor" solvent (e.g., Water) dropwise at the same temperature until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.
-
Re-clarify: Add 1-2 more drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under high vacuum.
Table 2: Suggested Solvent Systems for Recrystallization Screening
| "Good" Solvent (High Solubility) | "Poor" Solvent (Low Solubility) | Comments |
| Ethanol | Water | A classic choice for polar compounds. |
| Ethyl Acetate | Hexanes | Excellent for compounds of intermediate polarity. |
| Toluene | None (single solvent) | Can be effective if solubility curve is steep. |
| Isopropanol | Water | Similar to Ethanol/Water but with a different boiling point. |
Issue 3: Persistent Non-Basic Impurities
Despite chromatography and recrystallization, you have persistent impurities that are not basic in nature (e.g., unreacted aryl halides or boronic acids).
Causality: These impurities have survived the reaction and have a similar polarity or crystallization profile to your product.
Solution: Acid-Base Extraction
This powerful technique leverages the basicity of your aminopyridine to separate it from neutral or acidic impurities.[6][9][10][11]
Caption: Logic diagram for purification via acid-base extraction.
Protocol: Acid-Base Extraction
-
Dissolve: Dissolve the crude material in an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M Hydrochloric Acid (HCl). Shake the funnel vigorously and allow the layers to separate. Your basic product will be protonated and move into the aqueous (bottom) layer. The neutral/acidic impurities will remain in the organic (top) layer.[6][11]
-
Separate: Drain the aqueous layer into a clean flask. Discard the organic layer. For best results, wash the organic layer once more with fresh 1M HCl and combine the aqueous layers.
-
Basify: Cool the combined aqueous layers in an ice bath. Slowly add 2M Sodium Hydroxide (NaOH) solution with stirring until the pH is strongly basic (pH > 10, check with pH paper). Your deprotonated amine product will precipitate as a solid or an oil.
-
Extract Product: Add a fresh portion of organic solvent (EtOAc or DCM) to the flask and extract your purified product back out of the aqueous layer. Repeat the extraction 2-3 times.
-
Dry and Concentrate: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure this compound.
This self-validating protocol ensures that only basic compounds are carried through the process, providing a high degree of purity from non-basic contaminants.
References
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]
-
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, ACS Publications. Available at: [Link]
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology.Google Patents (CN104529886A).
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed. Available at: [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Available at: [Link]
- Process for the purification of aromatic amines.Google Patents (US8455691B2).
-
Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry. Available at: [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. Available at: [Link]
- Synthesis method of 3-fluorine-4-aminopyridine.Google Patents (CN101863829A).
-
Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
Chromatograms of a mixture of aminopyridines with elution by a mobile... ResearchGate. Available at: [Link]
-
Workup: Amines. University of Rochester, Department of Chemistry. Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
-
HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. Available at: [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, RSC Publishing. Available at: [Link]
-
Acid and Base Extraction. Engineering Ideas Clinic, Confluence. Available at: [Link]
-
Synthesis, Structural Elucidation and Anti Microbial Screening of N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl) -... Worldwidejournals.com. Available at: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate. Available at: [Link]
- Synthetic method of 2-amino-4-fluoropyridine.Google Patents (CN112552233A).
-
Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Available at: [Link]
Sources
- 1. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Workup [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. worldwidejournals.com [worldwidejournals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 11. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
Validation & Comparative
A Researcher's Guide to Characterizing the Biological Activity of 4-(3-Fluorophenyl)pyridin-2-amine
Prepared by: A Senior Application Scientist
This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to investigate and characterize the potential biological activities of the novel compound, 4-(3-Fluorophenyl)pyridin-2-amine. Given that the public domain lacks specific bioactivity data for this molecule, this document outlines an exploratory workflow. The experimental design is rooted in the well-established activities of structurally related pyridinamine and pyrimidine scaffolds, which frequently exhibit potent kinase inhibition and, in some cases, antimicrobial properties.
Our approach is designed as a self-validating cascade, beginning with broad, high-throughput screening to identify potential activities, followed by more focused assays to quantify potency and elucidate the mechanism of action at both the biochemical and cellular levels. Each experimental choice is rationalized to provide a clear understanding of the underlying scientific principles, ensuring a robust and logical investigation.
Investigational Workflow: A Tiered Approach
The proposed investigation follows a logical progression from broad screening to specific characterization. This tiered approach ensures that resources are used efficiently, focusing detailed studies on the most promising activities identified in the initial screens.
Caption: Tiered experimental workflow for characterizing this compound.
Part 1: Kinase Inhibition Profiling
Expertise & Experience: The pyridinamine scaffold is a "privileged structure" in medicinal chemistry, known to interact with the ATP-binding site of protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[2] Therefore, the most logical starting point for characterizing this compound is to assess its activity against a broad panel of protein kinases.
Experiment 1: Broad Kinase Panel Screening
Objective: To perform an initial screen of the compound against a diverse panel of kinases to identify potential inhibitory activity and establish a preliminary selectivity profile.
Methodology Rationale: We will utilize a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction. This format, exemplified by Promega's ADP-Glo™ Kinase Assay, is highly sensitive, compatible with high-throughput screening, and applicable to virtually any kinase.[3]
Comparative Compounds:
-
Positive Control (Broad Spectrum): Staurosporine. A potent, non-selective kinase inhibitor used to confirm assay validity.[4]
-
Positive Control (Specific): Gefitinib. An EGFR tyrosine kinase inhibitor, relevant if the panel includes EGFR and serves as a comparator for selectivity.[5]
-
Negative Control: Vehicle (DMSO).
Detailed Protocol: In Vitro Kinase Activity Assay (Luminescence-Based) [3]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working concentration (e.g., 100 µM) in the appropriate kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound or control compound solution.
-
Enzyme Addition: Add 2.5 µL of kinase/substrate peptide solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution. The final concentration of the test compound might be 1-10 µM for a primary screen.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Data Presentation: Kinase Panel Screening Results
| Kinase Target | Test Compound (% Inhibition @ 10 µM) | Staurosporine (% Inhibition @ 1 µM) |
| Kinase A | 95% | 99% |
| Kinase B | 12% | 98% |
| Kinase C | 88% | 99% |
| EGFR | 5% | 97% |
| ... (and so on) | ... | ... |
Experiment 2: IC₅₀ Determination for Kinase 'Hits'
Objective: For any kinases showing significant inhibition (>50%) in the primary screen, determine the half-maximal inhibitory concentration (IC₅₀) to quantify the compound's potency.
Methodology Rationale: A dose-response curve is generated by testing the compound across a range of concentrations. This allows for the calculation of the IC₅₀ value, a critical metric for comparing compound potency. The same luminescence-based assay is used for consistency.
Detailed Protocol:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in the kinase assay buffer, starting from a high concentration (e.g., 100 µM).
-
Assay Performance: Perform the kinase activity assay as described in Experiment 1, using the different concentrations of the test compound and relevant controls (e.g., Staurosporine, Gefitinib).
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Data Presentation: Comparative Kinase Inhibitor Potency
| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) | Gefitinib IC₅₀ (nM) |
| Kinase A | 15 | 5 | >10,000 |
| Kinase C | 250 | 20 | >10,000 |
| EGFR | >10,000 | 30 | 25 |
Part 2: Cellular Activity Profiling
Expertise & Experience: Demonstrating that a compound inhibits a purified enzyme is the first step. The critical next step is to determine if this biochemical activity translates into a functional effect in a complex biological system, i.e., a living cell. Cell-based assays are essential for understanding a compound's potential therapeutic relevance, as they account for factors like cell permeability and off-target effects.[6]
Experiment 3: Cell Viability / Cytotoxicity Assay
Objective: To assess the effect of this compound on the viability and proliferation of various human cancer cell lines.
Methodology Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[7] A decrease in ATP is proportional to the degree of cytotoxicity or cytostasis. This assay is known for its sensitivity and high-throughput compatibility.
Cell Line Selection: A panel of cell lines should be chosen to represent different cancer types. If the kinase screen identified specific targets (e.g., an EGFR inhibitor), then cell lines with known dependence on that kinase (e.g., NCI-H1975, an EGFR-mutant lung cancer line) should be included.
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [7][8]
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and controls (Staurosporine, Gefitinib) for 72 hours.
-
Reagent Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the log of compound concentration.
Data Presentation: Comparative Cytotoxicity Profile
| Cell Line | Cancer Type | This compound GI₅₀ (µM) | Staurosporine GI₅₀ (µM) | Gefitinib GI₅₀ (µM) |
| A549 | Lung Carcinoma | 12.5 | 0.05 | >20 |
| MCF-7 | Breast Adenocarcinoma | 8.2 | 0.08 | >20 |
| NCI-H1975 | Lung (EGFR T790M) | >20 | 0.10 | 0.05 |
| PC-3 | Prostate Adenocarcinoma | 9.5 | 0.06 | >20 |
Illustrative Signaling Pathway: EGFR Inhibition
To provide context for the action of a control compound like Gefitinib, understanding the target pathway is crucial. Gefitinib inhibits the EGFR signaling cascade, which is pivotal for cell proliferation and survival.[9]
Caption: Mechanism of action of Gefitinib, a control EGFR inhibitor.
Part 3: Antimicrobial Activity Screening
Expertise & Experience: While kinase inhibition is a primary hypothesis, it is prudent to explore other potential activities of a novel scaffold. Pyridine derivatives have been reported to possess antibacterial and antifungal properties, making this a valuable secondary screen.
Experiment 4: Broth Microdilution Assay for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of a panel of pathogenic bacteria and fungi.
Methodology Rationale: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[10] It is a quantitative method that provides a clear endpoint for assessing antimicrobial activity.
Organism Selection:
-
Gram-positive bacteria: Staphylococcus aureus
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungus: Candida albicans
Comparative Compounds:
-
Antibacterial Control: Ciprofloxacin. A broad-spectrum fluoroquinolone antibiotic.[11]
-
Antifungal Control: Fluconazole. A triazole antifungal agent.[12]
Detailed Protocol: Broth Microdilution [13]
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound and controls in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Antimicrobial Susceptibility Profile
| Microorganism | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| S. aureus | Gram (+) | >128 | 0.5 | N/A |
| E. coli | Gram (-) | >128 | 0.015 | N/A |
| C. albicans | Fungus | 16 | N/A | 1 |
References
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In vitro kinase assay. protocols.io. [Link]
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Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. British Journal of Ophthalmology. [Link]
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Ciprofloxacin. StatPearls - NCBI Bookshelf. [Link]
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Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. [Link]
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Fluconazole. StatPearls - NCBI Bookshelf. [Link]
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Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
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Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [Link]
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Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. [Link]
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What is the mechanism of action of Fluconazole (an antifungal medication)? Dr.Oracle. [Link]
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Ciprofloxacin. Wikipedia. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research. [Link]
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Mechanism of staurosporine-induced apoptosis in murine hepatocytes. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
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A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]
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Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. ejm.journals.ekb.eg. [Link]
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Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]
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Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
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HTRF ® Kinase Assay Protocol. ResearchGate. [Link]
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The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. PMC - NIH. [Link]
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How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
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Fluconazole: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]
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The Role of Gefitinib in Lung Cancer Treatment. AACR Journals. [Link]
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(PDF) Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms. ResearchGate. [Link]
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Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid- Based Cell Model. Agilent. [Link]
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Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]
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MIC (Broth Microdilution) Testing. YouTube. [Link]
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A Researcher's Guide to the Structure-Activity Relationship of 4-(3-Fluorophenyl)pyridin-2-amine Analogs as p38 MAP Kinase Inhibitors
The 4-aryl-pyridin-2-amine scaffold is a cornerstone in the development of potent and selective kinase inhibitors. This guide delves into the nuanced structure-activity relationships (SAR) of 4-(3-Fluorophenyl)pyridin-2-amine analogs, with a specific focus on their activity as inhibitors of p38 mitogen-activated protein (MAP) kinase. Understanding these relationships is paramount for researchers, scientists, and drug development professionals aiming to design next-generation therapeutics targeting inflammatory diseases and cancer.
The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[2] The this compound scaffold serves as a potent pharmacophore for ATP-competitive inhibition of p38 MAP kinase, offering a promising foundation for therapeutic intervention.
The Core Pharmacophore: Key Interactions with p38 MAP Kinase
The inhibitory activity of this class of compounds is rooted in their ability to mimic the adenine moiety of ATP and establish key interactions within the kinase's active site. Crystal structures of related inhibitors complexed with p38 reveal two fundamental binding interactions:
-
Hinge Binding: The nitrogen atom of the pyridine ring forms a crucial hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase.[3]
-
Hydrophobic Pocket Occupancy: The 4-phenyl group extends into a hydrophobic pocket within the active site, a region not occupied by ATP.[3]
These two interactions anchor the molecule in the active site, and the potency of analogs is largely dictated by the optimization of these and other subsidiary interactions. The 2-amino group also plays a pivotal role, often serving as a point for further substitution to enhance potency and modulate physicochemical properties.
Structure-Activity Relationship Analysis
The following sections dissect the SAR of the this compound scaffold by systematically examining the impact of substitutions at key positions.
Modifications at the 4-Phenyl Ring
The 4-(3-Fluorophenyl) group is a critical determinant of potency. The fluorine atom at the meta-position is often introduced to enhance binding affinity and improve metabolic stability.
-
Impact of Fluorine Substitution: The placement and number of fluorine atoms on the phenyl ring can significantly influence activity. While the 3-fluoro substitution is a common starting point, other patterns, such as 4-fluoro, can also be well-tolerated and may offer advantages in terms of selectivity or pharmacokinetics. For instance, in a related series of pyridinylquinoxalines, a 4-fluorophenyl group at a similar position resulted in potent p38α MAP kinase inhibition.[4]
Modifications at the Pyridine Ring
The pyridine ring is the central scaffold responsible for the key hinge-binding interaction.
-
The 2-Amino Group: The 2-amino group is a critical feature of this scaffold. Its primary role is to correctly position the pyridine nitrogen for the hydrogen bond with Met109. Furthermore, this amino group provides a valuable handle for introducing substituents that can explore additional binding pockets or improve physicochemical properties. The introduction of an amino moiety at the C2 position of related quinoxaline scaffolds has been shown to lead to compounds with potent enzyme inhibition, reaching the double-digit nanomolar range.[4]
-
Other Substitutions on the Pyridine Ring: While the 2-amino and 4-phenyl groups are generally considered essential for high potency, substitutions at other positions on the pyridine ring can be explored to fine-tune activity and properties. However, these modifications must be approached with caution to avoid disrupting the crucial hinge-binding interaction.
Comparative Performance of Analogs
The following table summarizes the inhibitory activity of selected analogs from related chemical series, highlighting the impact of structural modifications on p38 MAP kinase inhibition.
| Compound/Analog Series | Modification | Target Kinase | IC50 (nM) | Reference |
| 2-(4-Fluorophenyl)-3-(pyridin-4-yl)quinoxaline analog | Introduction of 2-amino group on pyridine | p38α MAP kinase | 81 | [4] |
| 2-(4-Fluorophenyl)-3-(pyridin-4-yl)pyrido[2,3-b]pyrazine analog | Replacement of quinoxaline with pyrido[2,3-b]pyrazine | p38α MAP kinase | 38 | [4] |
Experimental Protocols
General Synthetic Workflow
The synthesis of this compound analogs typically involves a multi-step sequence. A generalized workflow is presented below.
Figure 2: Key structure-activity relationship insights for this compound analogs.
Future research in this area should focus on:
-
Exploring a wider range of substitutions on the 2-amino group to probe for additional interactions within the active site and to optimize pharmacokinetic properties.
-
Systematic evaluation of different substitution patterns on the 4-phenyl ring to enhance potency and selectivity.
-
Investigating the impact of replacing the pyridine core with other bioisosteric heterocycles to potentially discover novel hinge-binding motifs with improved properties.
By leveraging the foundational SAR principles outlined in this guide, researchers can rationally design and synthesize novel this compound analogs with enhanced potential as therapeutic agents for the treatment of inflammatory diseases and cancer.
References
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Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Basic Medical Sciences. [Link]
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Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. Bioorganic & Medicinal Chemistry Letters. [Link]
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Pyridinylquinoxalines and Pyridinylpyridopyrazines as Lead Compounds for Novel p38α Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. ChemMedChem. [Link]
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2013 Bioorganic & Medicinal Chemistry Letters. ResearchGate. [Link]
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Discovery of Pyridazinopyridinones as Potent and Selective p38 Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry. [Link]
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The path of p38α MAP kinase inhibition. University of Tübingen. [Link]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. [Link]
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Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
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Biochemical IC50 values for CC-509 against selected human kinases. ResearchGate. [Link]
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5-pyridin-4-yl-1,2- dihydropyrazol-3-one as a p38 MAPK inhibitor in MCF-7 and MDA-MB-231 breast cancer cell lines. Iraqi Journal of Pharmaceutical Sciences. [Link]
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4-(3-Fluorophenyl)-6-pyridin-3-ylpyrimidin-2-amine. PubChem. [Link]
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A Senior Application Scientist's Guide to Validating Hits from High-Throughput Screens: A Case Study with "4-(3-Fluorophenyl)pyridin-2-amine"
This guide provides an in-depth, experience-driven framework for the critical process of hit validation in drug discovery. We will move beyond rote protocols to explore the scientific rationale behind each step, ensuring that your efforts are efficient, conclusive, and lead to high-quality, tractable chemical matter. To illustrate these principles, we will follow a hypothetical yet representative screening hit, "4-(3-Fluorophenyl)pyridin-2-amine," through a rigorous validation cascade designed to build irrefutable evidence for its activity and mechanism.
Introduction: The Crucible of Hit Validation
High-Throughput Screening (HTS) is a powerful engine for identifying compounds that modulate a biological target or phenotype. However, the initial "hits" from such campaigns are merely starting points, often riddled with false positives, artifacts, and compounds with undesirable properties. Hit validation is the crucible in which these initial findings are tested, purified, and confirmed. It is the essential, multi-step process that separates promising chemical equity from costly dead ends. A robust validation workflow confirms that a hit compound's activity is real, reproducible, on-target, and linked to a viable mechanism of action.[1]
Our case study centers on This compound (MW: 188.2 g/mol )[2], a small molecule identified in a primary biochemical screen for inhibitors of a hypothetical protein kinase, "Kinase-X." This guide will detail the logical and experimental progression from this initial, unconfirmed result to a fully validated hit suitable for a lead optimization program.
Phase 1: Foundational Confirmation - Is the Hit Real and Well-Behaved?
Before investing significant resources, we must answer the most basic questions: Is the observed activity due to the compound we think it is, and is the activity reproducible and specific? This phase is about building a foundation of trust in the hit molecule.
Compound Identity, Purity, and Integrity
The first assumption to challenge is the integrity of the hit compound itself. Screening library samples can degrade, be mislabeled, or contain impurities that are responsible for the observed activity.
Experimental Protocol: Purity and Identity Confirmation
-
Procurement: Obtain a freshly synthesized or purchased sample of this compound. Do not rely on the original screening sample.
-
LC-MS Analysis:
-
Dissolve the compound in a suitable solvent (e.g., DMSO) to a concentration of 1 mM.
-
Inject 1-5 µL onto a C18 reverse-phase HPLC column.
-
Run a gradient of water/acetonitrile (both with 0.1% formic acid) from 5% to 95% acetonitrile over 10-15 minutes.
-
Monitor absorbance at 254 nm and 280 nm.
-
Couple the output to a mass spectrometer to obtain the mass-to-charge ratio (m/z).
-
-
Data Interpretation:
-
Purity: The purity should be >95% as determined by the area under the curve of the main peak in the chromatogram.
-
Identity: The observed m/z for the parent ion should match the expected mass of the compound (Expected [M+H]⁺ for C₁₁H₉FN₂: 189.08).
-
Confirmation of Activity: The Dose-Response Relationship
A single-point screening result is insufficient. We must confirm the activity and characterize its potency by generating a full dose-response curve.
Experimental Protocol: IC₅₀ Determination
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a top concentration of 100 µM.
-
Assay Performance: Run the primary biochemical assay (e.g., a fluorescence-based kinase activity assay) with the serially diluted compound. Include appropriate controls (no enzyme, no inhibitor).
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).[3]
A confirmed hit should yield a sigmoidal curve with a well-defined IC₅₀. Steep dose-response curves can sometimes indicate artifacts like aggregation, so the curve's slope should be carefully examined.
Ruling Out Promiscuity and Assay Interference
Many compounds appear active due to non-specific mechanisms, such as forming aggregates that sequester the target protein, interfering with the assay technology (e.g., fluorescence), or being reactive.
-
Counterscreens: Test the compound in an unrelated assay that uses the same detection technology (e.g., a different kinase using the same fluorescent readout). Lack of activity suggests the hit is not a general assay interferent.
-
Detergent Sensitivity: Re-run the IC₅₀ determination in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of potency (a "potency shift") is a red flag for compound aggregation.
Phase 2: Proving the Connection - Direct Target Engagement
Once a hit is confirmed, the next critical step is to demonstrate that it physically binds to its intended target. Biophysical methods are indispensable for this, providing label-free, direct evidence of interaction.[4][5] We will compare several orthogonal techniques, as concordance between different methods provides the highest level of confidence.[6]
Comparison of Key Biophysical Methods
| Method | Principle | Throughput | Protein Consumption | Key Output | Primary Use Case |
| Surface Plasmon Resonance (SPR) | Measures changes in mass on a sensor surface as the compound flows over the immobilized target.[7] | Medium-High | Low-Medium | Affinity (K D), Kinetics (k on, k off) | Hit validation, fragment screening, kinetic optimization.[4] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event. | Low | High | Affinity (K D), Thermodynamics (ΔH, ΔS) | Gold-standard validation of high-value hits; mechanism studies.[8] |
| Differential Scanning Fluorimetry (DSF) | Monitors protein unfolding via a fluorescent dye as temperature increases. Ligand binding stabilizes the protein, increasing its melting temperature (T m).[8] | High | Low | Thermal Shift (ΔT m) | High-throughput triaging of hits; confirming binding.[8] |
| Cellular Thermal Shift Assay (CETSA) | An adaptation of DSF for the cellular environment. Measures the amount of soluble target protein remaining after heating intact cells.[8] | Medium | N/A (uses cell lysate) | In-cell target stabilization | Crucial for confirming target engagement in a physiological context.[8] |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize recombinant Kinase-X onto a CM5 sensor chip via amine coupling.
-
Binding Analysis: Inject a series of concentrations of this compound (e.g., 0.1 to 10 µM) over the chip surface.
-
Data Acquisition: Record the binding response in real-time to measure association and dissociation phases.
-
Analysis: Fit the sensorgram data to a 1:1 binding model to calculate the equilibrium dissociation constant (K D), on-rate (k on), and off-rate (k off). A K D value in a range consistent with the IC₅₀ from the functional assay provides strong evidence of direct binding.
A successful outcome from this phase would be observing a concentration-dependent binding signal in two or more of these assays, ideally including CETSA to prove the compound can engage its target within the complex milieu of the cell.
Phase 3: Functional Confirmation in a Biological Context
Demonstrating direct binding is necessary but not sufficient. We must now confirm that this binding event translates into the desired functional outcome in a cell-based system. This step connects the biochemical activity to a more physiologically relevant response.[9][10][11]
Target-Specific Cellular Assay
This assay should directly measure the consequence of inhibiting Kinase-X in a cellular model.
Experimental Protocol: Phospho-Substrate Western Blot
-
Cell Treatment: Culture a cell line known to have an active Kinase-X signaling pathway. Treat the cells with increasing concentrations of this compound for a defined period (e.g., 2 hours).
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration of each sample.
-
Western Blotting:
-
Separate equal amounts of protein lysate via SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known Kinase-X substrate.
-
Probe a separate membrane (or strip and re-probe) with an antibody for the total substrate protein and a loading control (e.g., GAPDH).
-
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate (relative to total substrate) confirms that the compound is inhibiting Kinase-X activity inside the cell.
Selectivity Profiling
To be a viable drug candidate, a compound should be selective for its intended target. Testing against a panel of related kinases is essential to understand its specificity and potential for off-target effects. The results of this profiling will be crucial for guiding future medicinal chemistry efforts.
Phase 4: Validating the Mechanism with Structure-Activity Relationships (SAR)
The final pillar of hit validation is establishing a Structure-Activity Relationship (SAR).[12][13] If this compound is a genuine, specific inhibitor, then small, deliberate modifications to its structure should lead to predictable changes in activity. Conversely, if the activity is due to an artifact, it is less likely to be sensitive to subtle chemical changes.
Strategy:
-
Analog Procurement: Purchase or synthesize a small set of analogs of the hit compound. Focus on simple modifications:
-
Fluorine Position: Move the fluorine atom to the 2- or 4-position of the phenyl ring.
-
Phenyl Substitution: Replace the fluorine with other small groups (e.g., methyl, chloro).
-
Pyridine Isomer: Test the 3-pyridyl or 2-pyridyl analog.[12]
-
-
Analog Testing: Test all analogs in the primary biochemical assay (IC₅₀) and a key secondary assay (e.g., the phospho-substrate Western blot).
-
SAR Analysis:
| Compound | Modification | Biochemical IC₅₀ (µM) | Cellular EC₅₀ (µM) |
| Hit Compound | 3-Fluorophenyl | 1.2 | 2.5 |
| Analog 1 | 2-Fluorophenyl | 5.8 | 10.1 |
| Analog 2 | 4-Fluorophenyl | 2.1 | 4.3 |
| Analog 3 | Phenyl (no F) | 15.0 | >25 |
| Analog 4 | 3-Chlorophenyl | 1.5 | 3.0 |
The observation of a clear SAR, where the absence of the fluorine atom leads to a significant loss of potency (Analog 3) while other modifications cause more subtle changes, provides powerful, indirect evidence that the compound is interacting with the target in a specific, structurally-defined manner.
Conclusion: From Hit to High-Quality Lead
By systematically progressing through these four phases, we have built a comprehensive validation package for our hypothetical hit, This compound . We have moved from a single data point to a multi-faceted evidence dossier confirming that the compound is pure, active, binds its intended target in vitro and in cells, elicits a functional cellular response, and possesses a demonstrable structure-activity relationship. This validated hit is no longer a mere curiosity; it is a high-quality starting point, ready to be handed off to a medicinal chemistry team for the journey of lead optimization. This rigorous, logic-driven approach to hit validation is fundamental to the efficiency and ultimate success of any small-molecule drug discovery program.
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McLoughlin, S. et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
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Al-Janabi, H. et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]
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National Institutes of Health (NIH). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Available at: [Link]
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Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Available at: [Link]
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Renaud, J. et al. (2017). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. Expert Opinion on Drug Discovery. Available at: [Link]
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Maloney, D. J. et al. (2011). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
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Shukla, S. J. et al. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Journal of Visualized Experiments. Available at: [Link]
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Vipergen. Hit Identification - Revolutionizing Drug Discovery. Available at: [Link]
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Wang, Y. et al. (2015). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. Available at: [Link]
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HitGen. Biophysical Assay. Available at: [Link]
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An, W. F. & Tolliday, N. (2010). Cell-Based Assays for High-Throughput Screening. Methods in Molecular Biology. Available at: [Link]
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da Silva, A. C. S. et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules. Available at: [Link]
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Navratilova, I. & Hopkins, A. L. (2010). Applications of Biophysics in High-Throughput Screening Hit Validation. Journal of Biomolecular Screening. Available at: [Link]
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PubChem. 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine. Available at: [Link]
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PubChem. 2-(3-fluorophenyl)pyridin-4-ol (C11H8FNO). Available at: [Link]
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Nuvisan. Enhance drug discovery with advanced biophysical techniques. Available at: [Link]
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Royal Society of Chemistry. (2015). Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. Available at: [Link]
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A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study on 4-(3-Fluorophenyl)pyridin-2-amine
For drug development professionals, ensuring the specificity of a novel therapeutic candidate is paramount. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, ultimately resulting in clinical failure. This guide provides a comprehensive framework for assessing the cross-reactivity of novel kinase inhibitors, using the hypothetical compound "4-(3-Fluorophenyl)pyridin-2-amine" as a case study. While specific experimental data for this exact molecule is not publicly available, its structural motif, the N-phenylpyridin-2-amine scaffold, is a well-established pharmacophore in numerous kinase inhibitors.[1] This guide will therefore outline a robust, multi-tiered strategy for its profiling and compare its potential outcomes with known inhibitors sharing this core structure.
Introduction: The Rationale for Proactive Cross-Reactivity Profiling
The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[2] This conservation makes the development of truly selective kinase inhibitors a significant challenge.[3] The N-phenylpyridin-2-amine scaffold, for instance, is known to bind to the ATP-binding site of various kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2).[1] Therefore, a thorough investigation into the selectivity of a novel compound like this compound is not merely a precautionary measure but a critical step in its preclinical development.
This guide will detail a logical, experimentally-driven approach to:
-
Primary Target Identification and Potency Determination: Confirming the intended biological target and quantifying the compound's potency.
-
Broad Kinome-Wide Selectivity Screening: Assessing the compound's interaction with a large panel of kinases to identify potential off-targets.
-
Cellular Target Engagement and Validation: Verifying target binding and functional effects in a physiological context.
-
Comparative Analysis: Benchmarking the compound's selectivity profile against structurally related, established inhibitors.
A Multi-Pronged Approach to Cross-Reactivity Profiling
A comprehensive understanding of a compound's selectivity requires a combination of in vitro biochemical assays and cell-based target engagement studies.
Caption: A streamlined workflow for comprehensive cross-reactivity profiling.
Step 1: In Vitro Kinase Profiling
The initial step involves screening the compound against a broad panel of kinases to identify its primary target(s) and any potential off-targets.
Experimental Protocol: Large-Scale Kinase Panel Screening (e.g., KINOMEscan®)
The KINOMEscan® platform is a competition binding assay that quantitatively measures the interaction of a compound with a large number of kinases.[4][5][6]
-
Assay Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of the kinase. The amount of kinase bound to the solid support is quantified using qPCR.[6]
-
Procedure: a. A panel of recombinant kinases (e.g., the scanMAX panel of 468 kinases) is used.[4][5] b. Each kinase is incubated with the immobilized ligand and the test compound (typically at a concentration of 1 µM). c. After incubation, the unbound kinase is washed away. d. The amount of kinase remaining bound to the solid support is quantified. e. Results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound.
Data Presentation: Hypothetical KINOMEscan® Results
The results of a kinome scan are often visualized as a "tree spot" diagram, providing a rapid overview of selectivity. For more detailed analysis, the data can be presented in a tabular format.
| Kinase Target | Percent of Control (@ 1 µM) | Putative Interaction |
| Aurora B | 2.5 | High Affinity |
| CDK2 | 45.8 | Moderate Affinity |
| JAK2 | 60.1 | Low Affinity |
| p38α | 85.3 | Negligible |
| EGFR | 92.7 | Negligible |
| ... (and other kinases) | ... | ... |
Table 1: Hypothetical KINOMEscan® results for this compound.
Interpretation and Next Steps:
In this hypothetical scenario, this compound demonstrates potent binding to Aurora B kinase, suggesting this is its primary target. The compound also shows some interaction with CDK2 and JAK2, which should be further investigated as potential off-targets. The next step is to determine the binding affinity (Kd) for these primary and secondary targets.
Experimental Protocol: Kd Determination
-
Procedure: An 11-point dose-response curve is generated for the kinases of interest.
-
Data Analysis: The Kd value, which represents the concentration of the compound at which 50% of the kinase is bound, is calculated from this curve.
Step 2: Cellular Target Engagement
Biochemical assays provide valuable information about direct enzyme-inhibitor interactions, but it is crucial to confirm that the compound engages its target within a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[7][8][9]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[9]
-
Cell Treatment: Intact cells are incubated with the test compound at various concentrations.
-
Thermal Challenge: The cells are then heated to a range of temperatures.
-
Lysis and Fractionation: After heating, the cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.[8]
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified by a suitable method, such as Western blotting or AlphaScreen®.[7]
Caption: The general workflow for a Cellular Thermal Shift Assay (CETSA®).
Data Presentation: Hypothetical CETSA® Results
The results of a CETSA® experiment are typically presented as a melt curve, showing the amount of soluble target protein as a function of temperature. A shift in the melt curve to the right in the presence of the compound indicates target engagement.
Comparative Analysis with Structurally Similar Inhibitors
To put the selectivity profile of this compound into context, it is essential to compare it with other inhibitors that share the N-phenylpyridin-2-amine scaffold.
| Compound | Primary Target(s) | Known Off-Targets | Reference |
| This compound (Hypothetical) | Aurora B | CDK2, JAK2 | - |
| CYC116 | Aurora A, Aurora B | - | [1] |
| A8 | JAK2 | Other JAK family members | [1] |
| CCT244747 | CHK1 | hERG | [10] |
Table 2: Comparative selectivity profiles of N-phenylpyridin-2-amine derivatives.
This comparative analysis provides valuable insights into the structure-activity relationship (SAR) of this chemical class and can guide further optimization of the lead compound to improve its selectivity.
Conclusion and Future Directions
The proposed workflow provides a robust and comprehensive strategy for characterizing the cross-reactivity profile of a novel kinase inhibitor like this compound. By combining broad kinome screening with cellular target engagement assays and comparing the results to established compounds, researchers can gain a high degree of confidence in their lead candidate's selectivity.
Future work should focus on:
-
Functional Assays: Correlating target engagement with downstream cellular effects, such as inhibition of substrate phosphorylation and antiproliferative activity.
-
In Vivo Studies: Assessing the compound's efficacy and safety profile in relevant animal models.
-
Structural Biology: Obtaining co-crystal structures of the compound with its primary and off-targets to understand the molecular basis of its selectivity and guide further medicinal chemistry efforts.
By adhering to this rigorous, multi-faceted approach, drug discovery professionals can de-risk their projects at an early stage and increase the likelihood of developing safe and effective medicines.
References
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- Al-Janabi, H. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1123067.
- Manfredini, S., et al. (2013). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Journal of Medicinal Chemistry, 56(15), 6147-6163.
- Matheson, C. J., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Journal of Medicinal Chemistry, 55(21), 9347-9357.
- Kinnings, S. L., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
- Saeidinia, A., et al. (2021). The Effect of the EGFR-Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. Asian Pacific Journal of Cancer Prevention, 22(2), 551-558.
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- Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io.
- Katt, W. P., et al. (1998). 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine (RWJ 68354): A Potent and Selective p38 Kinase Inhibitor. Journal of Medicinal Chemistry, 41(24), 4845-4853.
- Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1472, 225-238.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology.
- Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
- Medicines Discovery Catapult. (n.d.). Techniques in kinase profiling.
- DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform.
- Skulsuppaisarn, M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
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A Comparative Guide to the Synthesis of 4-(3-Fluorophenyl)pyridin-2-amine Analogues for SAR Exploration
Introduction: The Significance of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a wide array of clinically successful drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions—often acting as a hinge-binder in kinase active sites—make it an attractive starting point for drug discovery campaigns.[3][4] Specifically, the 4-aryl-2-aminopyridine framework is a validated pharmacophore for targeting protein kinases, which are crucial regulators of cellular processes implicated in cancer and inflammatory diseases.[4]
This guide focuses on the synthesis of analogues of 4-(3-Fluorophenyl)pyridin-2-amine , a key intermediate in the development of potent kinase inhibitors.[5] The strategic incorporation of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity. The goal of this document is to provide a comparative analysis of synthetic strategies for generating a diverse library of analogues, thereby enabling robust Structure-Activity Relationship (SAR) exploration. We will delve into the rationale behind method selection, provide detailed, field-tested protocols, and present a logical framework for analogue design.
Retrosynthetic Analysis: Key Disconnections and Strategic Choices
The primary goal in analogue synthesis for SAR is modularity—the ability to rapidly and efficiently vary different parts of the molecule. For the this compound scaffold, two primary retrosynthetic disconnections offer the most strategic flexibility.
Caption: Retrosynthetic analysis of the target scaffold.
-
Disconnection A (C-C Bond Formation): This involves breaking the bond between the pyridine C4 position and the phenyl ring. This is by far the most common and versatile approach, typically achieved via a Palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling. It allows for a wide variety of commercially available arylboronic acids to be coupled with a common halogenated 2-aminopyridine precursor.
-
Disconnection B (C-N Bond Formation): This strategy involves forming the C2-amine bond as a late-stage step. This can be accomplished via methods like Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr) on a suitable 2-halo-4-arylpyridine intermediate.[6][7] This route is less common for this specific scaffold but can be valuable if modifications to the amine itself are the primary goal.
This guide will focus primarily on the Suzuki-Miyaura pathway due to its superior modularity and substrate scope for SAR exploration.
Comparative Synthetic Strategies
Method A: Suzuki-Miyaura Cross-Coupling (The Workhorse)
The Suzuki-Miyaura coupling is the preeminent method for constructing the C4-aryl bond in this scaffold. Its popularity stems from its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[8]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium source and ligand is critical. For electron-rich heteroaromatics like 2-aminopyridine, catalyst systems that are both electron-rich and sterically hindered often provide the best results.[9] A combination like Pd(dppf)Cl2 or a system generated in situ from Pd2(dba)3 and a bulky phosphine ligand (e.g., SPhos, XPhos) is often effective at promoting the catalytic cycle and preventing catalyst decomposition.
-
Base: An inorganic base is required to activate the boronic acid via the formation of a boronate complex, facilitating the crucial transmetalation step.[10] Aqueous solutions of Na2CO3 or K2CO3 are standard choices, offering a good balance of reactivity and cost-effectiveness while minimizing side reactions.
-
Solvent: A mixed solvent system, typically an organic solvent (like 1,4-dioxane or DMF) with water, is used to dissolve both the organic substrates and the inorganic base.
Detailed Experimental Protocol: Synthesis of the Core Scaffold
-
Reaction: 4-Bromopyridin-2-amine with (3-Fluorophenyl)boronic acid
-
Procedure:
-
To a microwave vial or round-bottom flask equipped with a reflux condenser, add 4-bromopyridin-2-amine (1.0 mmol, 1 equiv.), (3-fluorophenyl)boronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C (or via microwave irradiation) and stir for 2-4 hours, monitoring by TLC or LC-MS.[11]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, this compound.
-
Data Summary: Suzuki Coupling for Analogue Synthesis
The true power of this method is in its application to a diverse set of boronic acids to rapidly build an SAR library.
| Pyridine Precursor | Boronic Acid Partner | Product | Typical Yield (%) | Notes |
| 4-Bromopyridin-2-amine | (3-Fluorophenyl)boronic acid | Core Scaffold | 85-95% | Standard, highly efficient coupling. |
| 4-Bromopyridin-2-amine | (4-Methoxyphenyl)boronic acid | R1 Analogue (Para-Methoxy) | 80-90% | Electron-donating groups well-tolerated. |
| 4-Bromopyridin-2-amine | (3-Cyanophenyl)boronic acid | R1 Analogue (Meta-Cyano) | 75-85% | Electron-withdrawing groups well-tolerated. |
| 4-Bromo-6-methylpyridin-2-amine | (3-Fluorophenyl)boronic acid | R2 Analogue (6-Methyl) | 70-85% | Steric hindrance near the coupling site can slightly reduce yield. |
| 4-Iodopyridin-2-amine | (3-Fluorophenyl)boronic acid | Core Scaffold | 90-98% | Iodides are more reactive but more expensive starting materials. |
Method B: Alternative Strategies
While the Suzuki coupling is dominant, other methods can be advantageous in specific contexts.
-
Stille Coupling: Uses organotin reagents instead of boronic acids. It is often less sensitive to air and moisture but is hampered by the toxicity and purification challenges associated with tin byproducts.
-
Buchwald-Hartwig Amination: This would involve synthesizing a 2-chloro-4-(3-fluorophenyl)pyridine intermediate first (via Suzuki), followed by amination. This adds a step but is useful if a wide variety of exotic amines are to be explored at the C2 position.[6]
SAR Exploration: A Guided Workflow
The synthesis of analogues is not random; it is a hypothesis-driven process to understand how structural changes impact biological activity.
Caption: Iterative workflow for SAR exploration.
Logical Framework for Analogue Design
The core scaffold offers several points for modification to probe the target's binding site and improve drug-like properties.
Caption: Key modification points for SAR exploration.
-
R1 (Phenyl Ring Substituents): This is the most common area for initial exploration. By varying the substituents on the phenyl ring (e.g., adding methoxy, cyano, or chloro groups), one can probe for additional interactions in the enzyme's active site, potentially increasing potency and selectivity.[12]
-
R2 (Pyridine Ring Substituents): Adding small alkyl groups (e.g., methyl) at the C6 position can influence the dihedral angle between the two rings, which can be critical for optimal binding. These positions can also be used to block potential sites of metabolism.
-
R3 (Amine Substituents): While the primary N-H is often crucial for hinge binding, secondary amines can be explored. Alkylation or acylation at this position can modulate potency and physical properties, though it often comes at the cost of the key hydrogen bond donation.[13]
Conclusion and Future Directions
For the rapid and efficient generation of analogues of this compound, the Suzuki-Miyaura cross-coupling reaction remains the superior strategy. Its robustness, broad substrate scope, and operational simplicity make it ideal for building the diverse chemical library required for a thorough SAR investigation.
The modularity of this approach allows medicinal chemists to systematically and independently vary substituents on both the pyridine and phenyl rings. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery, enabling the optimization of lead compounds into clinical candidates with enhanced potency, selectivity, and improved pharmacokinetic profiles.[4][14] Future work will likely focus on developing even more efficient and sustainable catalytic systems and expanding the available building blocks to further probe chemical space.
References
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]
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Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. Available at: [Link]
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Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]
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Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as a series of novel GPR119 agonists. PubMed. Available at: [Link]
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Synthesis of Multi-Substituted 4-Aminopyridines via Ring-Opening and Recyclization Reactions of 2-Iminopyridines. ResearchGate. Available at: [Link]
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Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. Available at: [Link]
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A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Available at: [Link]
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Pyridine: the scaffolds with significant clinical diversity. PubMed Central. Available at: [Link]
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2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Available at: [Link]
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Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available at: [Link]
-
Synthesis of 2-amino-imidazo[4,5-b]pyridines. RSC Publishing. Available at: [Link]
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Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. Available at: [Link]
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Suzuki-Miyaura Coupling Basics. YouTube. Available at: [Link]
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Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. Available at: [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
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Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. PubMed. Available at: [Link]
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Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PubMed Central. Available at: [Link]
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Hyma Synthesis Pvt. Ltd. Product Catalog. Hyma Synthesis. Available at: [Link]
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Suzuki Coupling Mechanism and Applications. YouTube. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
